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Core Science & Biosynthesis

Foundational

Biological Activity & Synthetic Utility of 3-Cyclopropyl-4-nitro-1H-indazole: A Technical Guide

This is an in-depth technical guide on the biological activity, synthetic utility, and pharmacological significance of 3-cyclopropyl-4-nitro-1H-indazole (CAS 1360931-72-1).[1] Executive Summary & Compound Profile 3-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity, synthetic utility, and pharmacological significance of 3-cyclopropyl-4-nitro-1H-indazole (CAS 1360931-72-1).[1]

Executive Summary & Compound Profile

3-Cyclopropyl-4-nitro-1H-indazole is a specialized heterocyclic building block primarily utilized in the high-throughput synthesis of kinase inhibitors and anti-infective agents.[1] While often categorized as a synthetic intermediate, its structural features—specifically the 3-cyclopropyl group and the 4-nitro moiety on the indazole core—confer unique pharmacological properties.[1]

This compound serves two critical roles in drug discovery:

  • Direct Bioactive Scaffold: Nitro-indazoles exhibit intrinsic anti-parasitic (e.g., Leishmania) and anti-bacterial activity by interfering with redox homeostasis.[1]

  • Pharmacophore Precursor: It is the immediate precursor to 4-amino-3-cyclopropyl-1H-indazole , a privileged scaffold for ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and PI3K families).[1]

Chemical Identity
PropertyDetail
IUPAC Name 3-cyclopropyl-4-nitro-1H-indazole
CAS Registry Number 1360931-72-1
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Core Scaffold 1H-Indazole (Benzo[c]pyrazole)
Key Substituents 3-Cyclopropyl (Hydrophobic), 4-Nitro (Electron-withdrawing/Reducible)

Mechanism of Action & Pharmacological Significance[1]

The biological activity of 3-cyclopropyl-4-nitro-1H-indazole must be understood through two distinct lenses: its direct activity as a nitro-aromatic compound and its derived activity as a kinase inhibitor precursor.[1]

Direct Activity: Anti-Infective Potential (Nitro-Indazole Core)

Nitro-substituted indazoles have demonstrated potency against protozoan parasites, particularly Leishmania species and Trypanosoma cruzi.[1]

  • Mechanism: The 4-nitro group acts as a "warhead" that undergoes enzymatic reduction within the parasite (via nitroreductases).[1] This process generates reactive oxygen species (ROS) and toxic radical intermediates that damage parasitic DNA and disrupt cellular redox balance.[1]

  • Selectivity: The specificity arises from the differences in nitroreductase expression between the parasite and the mammalian host.[1]

  • Key Interaction: The indazole nitrogen (N1-H) can form hydrogen bonds with the active site residues of parasitic enzymes like Trypanothione Reductase (TryR) , inhibiting the parasite's antioxidant defense system.[1]

Derived Activity: Kinase Inhibition (4-Amino-3-Cyclopropyl Scaffold)

The reduction of the 4-nitro group yields the 4-amino-3-cyclopropyl-1H-indazole .[1] This scaffold is a potent ATP-mimetic.[1]

  • ATP Binding Pocket: The indazole core mimics the adenine ring of ATP.[1] The N1 and N2 nitrogens form critical hydrogen bonds with the "hinge region" of the kinase.[1]

  • Role of 3-Cyclopropyl Group:

    • Hydrophobic Filling: The cyclopropyl group is a rigid, lipophilic moiety that optimally fills small hydrophobic pockets (e.g., the "gatekeeper" region or the solvent front) within the kinase active site.[1]

    • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is more resistant to oxidative metabolism (P450-mediated hydroxylation), improving the drug's half-life.[1]

  • Target Kinases: This scaffold is frequently employed in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) .[1]

Visualization of Biological Pathways[1]

The following diagram illustrates the dual pathway of this compound: its direct activation in parasites and its synthetic transformation into a kinase inhibitor.[1]

BiologicalActivity Compound 3-Cyclopropyl-4-nitro-1H-indazole (Core Scaffold) Parasite Parasitic Uptake (Leishmania/Trypanosoma) Compound->Parasite Direct Exposure Reduction Chemical Reduction (H2/Pd-C or Fe/NH4Cl) Compound->Reduction Synthetic Step Nitroreductase Nitroreductase Activation (Enzymatic Reduction) Parasite->Nitroreductase ROS ROS Generation & DNA Damage Nitroreductase->ROS Death Parasite Cell Death ROS->Death Amine 4-Amino-3-cyclopropyl-1H-indazole (Active Pharmacophore) Reduction->Amine Kinase Kinase Binding (FGFR/VEGFR Hinge Region) Amine->Kinase ATP Competition Inhibition Inhibition of Tumor Angiogenesis Kinase->Inhibition

Figure 1: Dual biological pathways of 3-cyclopropyl-4-nitro-1H-indazole: Direct anti-parasitic mechanism (top) vs. conversion to kinase inhibitor (bottom).[1]

Experimental Protocols

Synthesis of 3-Cyclopropyl-4-nitro-1H-indazole

This protocol describes the construction of the indazole core with the specific 3-cyclopropyl and 4-nitro substitution pattern.[1]

Reagents:

  • 2-Fluoro-6-nitrobenzaldehyde (Starting Material)[1]

  • Cyclopropylmagnesium bromide (Grignard Reagent)[1]

  • Hydrazine monohydrate (N2H4[1]·H2O)

  • Pyridinium chlorochromate (PCC) or MnO2 (Oxidant)[1]

  • Solvents: THF (anhydrous), DCM, Ethanol[1]

Step-by-Step Methodology:

  • Grignard Addition:

    • Dissolve 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous THF under N2 atmosphere at -78°C.

    • Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes.[1]

    • Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH4Cl.

    • Extract with EtOAc, dry over Na2SO4, and concentrate to yield the secondary alcohol intermediate: cyclopropyl(2-fluoro-6-nitrophenyl)methanol.[1]

  • Oxidation:

    • Dissolve the intermediate alcohol in DCM.[1]

    • Add PCC (1.5 eq) and stir at room temperature for 4 hours to oxidize the alcohol to the ketone: cyclopropyl(2-fluoro-6-nitrophenyl)methanone.

    • Filter through Celite and concentrate.[1]

  • Cyclization (Indazole Formation):

    • Dissolve the ketone in Ethanol.[1]

    • Add hydrazine monohydrate (2.0 eq) and reflux for 4–6 hours.

    • The hydrazine attacks the ketone and undergoes nucleophilic aromatic substitution (SNAr) at the fluorine position to close the ring.[1]

    • Cool the mixture. The product, 3-cyclopropyl-4-nitro-1H-indazole , typically precipitates as a yellow solid.[1]

    • Recrystallize from Ethanol/Water.[1]

Reduction to 4-Amino-3-cyclopropyl-1H-indazole (Active Scaffold)

To generate the kinase-active amine:

  • Dissolve 3-cyclopropyl-4-nitro-1H-indazole in Methanol.

  • Add 10% Pd/C (catalytic amount).[1]

  • Stir under H2 atmosphere (balloon pressure) for 2–4 hours.

  • Filter through Celite to remove catalyst.[1]

  • Concentrate to yield 4-amino-3-cyclopropyl-1H-indazole .[1]

Comparative Biological Data (Simulated)

The table below summarizes the biological impact of the nitro precursor versus the amino derivative, highlighting the shift in pharmacological target.

Compound FormPrimary TargetMechanismIC50 / Activity Range
4-Nitro (Precursor) Leishmania TryRRedox Cycling / ROS Generation5 – 20 µM (Anti-parasitic)
4-Amino (Derivative) FGFR1 KinaseATP-Competitive Inhibition< 10 nM (Anti-cancer)
4-Amino (Derivative) VEGFR2 KinaseATP-Competitive Inhibition10 – 50 nM (Anti-angiogenic)

Note: Data represents typical values for this scaffold class based on SAR studies of similar indazole derivatives.

Visualization of Kinase Binding Mode[1]

The following diagram illustrates how the derived amine scaffold interacts with the kinase active site, emphasizing the role of the cyclopropyl group.

KinaseBinding Hinge Kinase Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Small Hydrophobic Pocket) Indazole Indazole Core (N1/N2) H-Bond Donor/Acceptor Indazole:h->Hinge Critical H-Bonds Cyclopropyl 3-Cyclopropyl Group Hydrophobic Interaction Indazole->Cyclopropyl Amino 4-Amino Group Solvent Interaction Indazole->Amino Cyclopropyl:p->Gatekeeper Van der Waals (Selectivity Filter)

Figure 2: Pharmacophore map of the 3-cyclopropyl-4-aminoindazole scaffold within a generic kinase ATP pocket.[1]

References

  • Abdelahi, M. M., et al. (2022).[1] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Retrieved from [Link][1][2]

  • Zhang, L., et al. (2013).[1] Discovery of Novel Indazole Derivatives as Potent and Selective FGFR Inhibitors.[1] ACS Medicinal Chemistry Letters.[1] (General reference for indazole FGFR inhibitors).

  • Li, F., et al. (2020).[1][2][3] Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372).[1][3] Journal of Medicinal Chemistry.[1][3] Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization &amp; Structural Elucidation of 3-Cyclopropyl-4-nitro-1H-indazole

Topic: Spectroscopic Characterization of 3-Cyclopropyl-4-nitro-1H-indazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads. Executive Summary 3-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-Cyclopropyl-4-nitro-1H-indazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.

Executive Summary

3-cyclopropyl-4-nitro-1H-indazole represents a privileged but sterically congested scaffold, frequently utilized as a pharmacophore in kinase inhibitor development (e.g., JNK, AKT pathways). Its characterization presents unique challenges due to the "peri-like" steric clash between the C3-cyclopropyl ring and the C4-nitro group. This guide outlines a robust, self-validating spectroscopic workflow to confirm identity, purity, and tautomeric preference, moving beyond simple data listing to structural causality.

Part 1: Structural Dynamics & Tautomerism

Before interpretation, one must understand the molecule's dynamic behavior in solution. The indazole core exists in a tautomeric equilibrium (


 vs 

).[1][2]
The Steric-Electronic Conflict

In this specific derivative, the C4-nitro group exerts a profound deshielding effect on the adjacent C5-proton and the N1-proton. However, the critical feature is the steric hindrance between the bulky C3-cyclopropyl group and the C4-nitro group.

  • Consequence: To minimize Van der Waals repulsion, the nitro group likely rotates out of the aromatic plane, or the cyclopropyl ring adopts a bisected conformation perpendicular to the indazole plane. This "steric inhibition of resonance" affects UV

    
     and reduces the electron-withdrawing power of the nitro group on the ring system.
    

Tautomerism T1 1H-Tautomer (Thermodynamically Favored) Stabilized by Aromaticity T2 2H-Tautomer (Kinetic/Minor Form) Quinoid-like Character T1->T2 Fast Exchange (In protic solvents) Steric Steric Clash (C3-Cyclopropyl vs C4-NO2) Steric->T1 Distorts Planarity Steric->T2 Modulates Acidity

Figure 1: Tautomeric equilibrium and steric influence.[1] The 1H-form is generally dominant in DMSO-


, but the C4-nitro group increases the acidity of 

, accelerating exchange rates.

Part 2: Nuclear Magnetic Resonance (NMR) Strategy

Solvent Selection Protocol
  • Primary: DMSO-

    
      is mandatory.
    
    • Reasoning: It is the only standard solvent capable of slowing the rapid proton exchange of the indazole

      
      , allowing it to appear as a distinct broad singlet (typically 
      
      
      
      13.0–14.0 ppm). In
      
      
      , this signal is often lost or extremely broad.
  • Secondary: Acetone-

    
      if DMSO peaks overlap with critical aliphatic signals, though solubility may be lower.
    
1H NMR Assignment (Predictive Data)

The following table synthesizes expected shifts based on additive substituent effects (Indazole core + Nitro deshielding + Cyclopropyl anisotropy).

ProtonTypePredicted Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
NH Exchangeable13.5 – 14.2 br s-Confirms 1H-indazole core; highly deshielded by aromaticity and

.
H-5 Aromatic7.6 – 7.8 d8.0 (Ortho)Deshielded by adjacent C4-

. Key diagnostic for 4-nitro position.
H-6 Aromatic7.4 – 7.5 dd8.0, 7.5Pseudo-triplet; meta to nitro.
H-7 Aromatic7.8 – 7.9 d8.0Deshielded by N1 lone pair proximity.
Cp-CH Methine2.6 – 2.9 m-Shielded relative to aromatics; diagnostic for C3-substitution.
Cp-CH2 Methylene1.0 – 1.2 m-"Roofing" effect often seen; distinct from alkyl chains.
Cp-CH2 Methylene0.8 – 1.0 m-High field due to ring current anisotropy.
The "Regio-Validation" Workflow (NOESY)

A common synthetic error is nitration at the C6 position or N-alkylation rather than C3-cyclopropylation. You must validate the C3-C4 proximity .

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Critical Correlation: Look for a cross-peak between the Cyclopropyl Methine (Cp-CH) and H-5 (aromatic).

    • If 4-Nitro is present:[2][3][4][5][6] There is NO proton at C4. Therefore, you will see NO strong NOE between the cyclopropyl group and the aromatic ring protons (because H-4 is replaced by

      
      ).
      
    • If 6-Nitro (Isomer) is present: H-4 is present.[2][4][7][8][9] You WILL see a strong NOE between Cp-CH and H-4.

Part 3: Vibrational Spectroscopy (IR)

FT-IR provides a rapid "fingerprint" validation of the functional groups.

  • Nitro Group (

    
    ): 
    
    • Asymmetric Stretch: Strong band at 1530 ± 10 cm⁻¹ .

    • Symmetric Stretch: Strong band at 1350 ± 10 cm⁻¹ .

    • Note: If the nitro group is twisted out of plane due to the cyclopropyl steric clash, these bands may shift to slightly higher frequencies (reduced conjugation).

  • Indazole Ring:

    • N-H Stretch: Broad band at 3100–3400 cm⁻¹ (often overlaps with C-H, clearer in solid state/KBr).

    • C=N Stretch: Distinct band around 1615–1625 cm⁻¹ .

Part 4: Mass Spectrometry & Purity Profiling

Ionization Strategy
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion:

    
    .
    
  • Isotopic Pattern: Nitrogen rule applies (odd molecular weight = odd number of nitrogens).

Fragmentation Logic (MS/MS)

In MS/MS, the stability of the cyclopropyl ring varies.

  • Loss of

    
    :  Common neutral loss of 46 Da (
    
    
    
    ).
  • Cyclopropyl Ring Opening: The strained ring may open or be lost as propene/cyclopropane radical, though less common than nitro loss.

  • RDA (Retro-Diels-Alder): Rare in indazoles but possible under high energy.

Part 5: Electronic Absorption (UV-Vis)

The UV spectrum is the most sensitive indicator of the steric twist mentioned in Part 1.

  • Typical Indazole

    
    :  ~250–300 nm.
    
  • Effect of 4-Nitro: Usually causes a bathochromic (red) shift due to extended conjugation.

  • The "Twist" Effect: Because the 3-cyclopropyl group forces the 4-nitro group out of planarity, the expected red shift is dampened .

    • Observation: The

      
       will be blue-shifted (hypsochromic) compared to a planar analogue like 4-nitroindazole (without the C3 substituent). This is a subtle but high-level confirmation of the steric environment.
      

Part 6: Analytical Workflow Diagram

Workflow Start Crude Sample 3-cyclopropyl-4-nitro-1H-indazole Step1 1. HPLC-MS (ESI+) Check [M+H]+ & Purity Start->Step1 Decision1 Mass Correct? Step1->Decision1 Step2 2. 1H NMR (DMSO-d6) Check NH (13+ ppm) & Cp-H Decision1->Step2 Yes Step3 3. 2D NOESY Check Cp-H vs Aromatic Protons Step2->Step3 Result1 NOE: Cp-H <-> Ar-H observed Step3->Result1 Result2 NOE: NO Cp-H <-> Ar-H interaction Step3->Result2 End1 WRONG ISOMER (Likely 6-nitro or 5-nitro) Result1->End1 End2 CONFIRMED STRUCTURE (4-nitro forces H-4 absence) Result2->End2

Figure 2: Analytical decision tree for validating the regiochemistry of the nitro and cyclopropyl substituents.

References

  • Indazole Tautomerism & Synthesis

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7][10]

    • Source:RSC Advances / NIH.
    • URL:[Link]

  • Nitro-Indazole Spectroscopy

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Cyclopropyl NMR Characteristics

    • Title: The Cyclopropyl Group in Medicinal Chemistry.[11]

    • Source:Scientific Upd
    • URL:[Link]

  • General Spectroscopic Data for Indazoles

    • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[10]

    • Source:Royal Society of Chemistry.
    • URL:[Link]

Sources

Foundational

Structural Analysis: 3-Cyclopropyl-4-nitro-1H-indazole

This technical guide provides a comprehensive structural and synthetic analysis of 3-cyclopropyl-4-nitro-1H-indazole , a critical intermediate in the development of kinase inhibitors (e.g., FGFR, VEGFR) and antiviral age...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 3-cyclopropyl-4-nitro-1H-indazole , a critical intermediate in the development of kinase inhibitors (e.g., FGFR, VEGFR) and antiviral agents.

Technical Guide & Whitepaper

Executive Summary

3-cyclopropyl-4-nitro-1H-indazole is a high-value heterocyclic scaffold used primarily as a precursor to 3-cyclopropyl-1H-indazol-4-amine (CAS: 1360915-89-4). The molecule features a "peri-interaction" between the C3-cyclopropyl group and the C4-nitro group, creating a unique steric and electronic environment that influences its reactivity, solubility, and binding affinity in medicinal chemistry applications. This guide details its structural dynamics, validated synthetic pathways, and analytical characterization.

Structural & Electronic Dynamics

The indazole core is a bioisostere of the indole ring, offering improved metabolic stability and distinct hydrogen-bonding capabilities. The specific substitution pattern at C3 and C4 introduces significant steric strain.

Tautomeric Equilibrium

Like unsubstituted indazoles, this molecule exists in a tautomeric equilibrium between the


 and 

forms.[1]
  • Thermodynamic Stability: The

    
    -tautomer  is thermodynamically favored (>95% population) in solution (DMSO-
    
    
    
    , CDCl
    
    
    ) due to the preservation of aromaticity in the benzene ring.
  • Bond Lengths: In the

    
     form, the N1-N2 bond exhibits single-bond character, while the C3-N2 bond has double-bond character.
    
The "Peri" Steric Clash (C3 vs. C4)

The defining structural feature of this molecule is the steric repulsion between the C3-cyclopropyl ring and the C4-nitro group .

  • Conformational Locking: The cyclopropyl group is a rigid, bulky substituent. The adjacent nitro group (at C4) is forced out of coplanarity with the benzene ring to relieve steric strain.

  • Electronic Consequences: This deplanarization reduces the resonance withdrawal of the nitro group from the aromatic ring, making the C4-nitro group slightly more electron-rich (and harder to reduce) compared to a non-sterically hindered nitro group.

Graphviz: Tautomerism & Steric Analysis

The following diagram illustrates the tautomeric forms and the steric interaction zones.[2]

IndazoleStructure Tautomer1H 1H-Indazole (Thermodynamically Favored) Tautomer2H 2H-Indazole (Kinetic/Minor Form) Tautomer1H->Tautomer2H Equilibrium (Fast) StericZone Peri-Interaction Zone (C3-Cyclopropyl vs C4-Nitro) Tautomer1H->StericZone Structural Feature Consequence Nitro Group Twist (Reduced Conjugation) StericZone->Consequence Causes

Figure 1: Tautomeric equilibrium and the structural consequence of the C3-C4 steric clash.

Synthetic Pathways

Constructing the 3,4-disubstituted indazole core requires bypassing the inherent directing effects of the benzene ring. The most robust method is a de novo cyclization rather than functionalizing a pre-formed indazole.

Route A: The Fluorophenyl Ketone Cyclization (Recommended)

This route is preferred for its regioselectivity and scalability. It utilizes a nucleophilic aromatic substitution (


) followed by condensation.
  • Starting Material: 2-Fluoro-3-nitrobenzoic acid.

  • Activation: Conversion to the Weinreb amide (using EDCI/HOBt, N,O-dimethylhydroxylamine).

  • Acylation: Reaction with Cyclopropylmagnesium bromide (Grignard) to form 2-fluoro-3-nitrophenyl cyclopropyl ketone.

  • Cyclization: Treatment with Hydrazine Hydrate (

    
    ) in ethanol/THF. The hydrazine displaces the labile fluorine (
    
    
    
    ) and condenses with the ketone to close the pyrazole ring.
Route B: C3-Iodination & Suzuki Coupling

This route is viable if 4-nitroindazole is already available but suffers from lower yields due to the steric hindrance at C3 during the coupling step.

  • Iodination: 4-nitroindazole +

    
    /KOH 
    
    
    
    3-iodo-4-nitro-1H-indazole.
  • Protection: THP or SEM protection of N1.

  • Coupling: Suzuki-Miyaura coupling with Cyclopropylboronic acid (

    
    , 
    
    
    
    ).
Graphviz: Synthetic Workflow (Route A)

SynthesisRoute Start 2-Fluoro-3-nitrobenzoic acid Step1 Weinreb Amide Formation (EDCI, N,O-DMHA) Start->Step1 Intermediate1 Weinreb Amide Step1->Intermediate1 Step2 Grignard Addition (Cyclopropyl-MgBr) Intermediate1->Step2 Intermediate2 2-Fluoro-3-nitrophenyl cyclopropyl ketone Step2->Intermediate2 Step3 Cyclization (SNAr + Condensation) (Hydrazine Hydrate, EtOH, Reflux) Intermediate2->Step3 Product 3-Cyclopropyl-4-nitro-1H-indazole Step3->Product

Figure 2: Validated synthetic route via 2-fluoro-3-nitrophenyl ketone cyclization.

Analytical Characterization Protocols

To validate the structure, researchers must confirm the regiochemistry (N1 vs N2) and the integrity of the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Indazole NH: Broad singlet

      
       13.0–13.8 ppm (confirms 
      
      
      
      tautomer).
    • Aromatic H5/H6/H7: The H5 proton (ortho to nitro) will appear as a doublet around

      
       7.8–8.0 ppm. It is deshielded by the nitro group, but less so than in 4-nitroindazole due to the "twist" effect described in Section 2.2.
      
    • Cyclopropyl Methine (CH): Multiplet at

      
       2.5–2.8 ppm.
      
    • Cyclopropyl Methylene (CH

      
      ):  Two distinct multiplets at 
      
      
      
      0.9–1.2 ppm (4H total), characteristic of the rigid ring.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    . Calculate exact mass for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    : 204.07 .
  • Fragmentation Pattern: Loss of

    
     (M-46) is a common fragmentation pathway.
    
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3100–3400 cm

    
     (broad).
    
  • NO

    
     Stretch:  Asymmetric (~1530 cm
    
    
    
    ) and Symmetric (~1350 cm
    
    
    ). Note: The frequency may shift slightly due to the loss of coplanarity.

Applications in Drug Discovery

This molecule is rarely the final drug; it is a scaffold intermediate .

  • Reduction to Amine: The primary utility is the reduction of the nitro group (

    
    , Pd/C or Fe/NH
    
    
    
    Cl) to yield 4-amino-3-cyclopropyl-1H-indazole .
  • Kinase Inhibition: The 4-amino group serves as a hinge binder (often converted to an amide or urea), while the 3-cyclopropyl group fills the hydrophobic "gatekeeper" pocket in kinases such as FGFR (Fibroblast Growth Factor Receptor) or VEGFR .

  • HCV Inhibitors: Used in the synthesis of NS5B polymerase inhibitors where the indazole core mimics the nucleobase.

Data Summary Table
PropertyValue / Description
Molecular Formula C

H

N

O

Molecular Weight 203.20 g/mol
Predicted LogP ~2.1 (Moderate Lipophilicity)
Key Reactivity Nitro reduction, N1-alkylation, Electrophilic aromatic substitution (C5/C7)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N

)

References

  • Indazole Synthesis Overview: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

  • Synthetic Methodology (Analogous):Journal of Organic Chemistry. "General Synthesis of Substituted Indazoles from 2-Fluorobenzonitriles.
  • Structural Dynamics: National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Available at: [Link]

Sources

Exploratory

Strategic Synthesis and Biological Profiling of Novel Nitroindazoles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery leads, and pharmacologists. Executive Summary: The Nitroindazole Paradox The nitroindazole scaffold represents a high-reward, high-risk phar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery leads, and pharmacologists.

Executive Summary: The Nitroindazole Paradox

The nitroindazole scaffold represents a high-reward, high-risk pharmacophore in modern drug discovery. While the nitro group (


) is historically flagged as a structural alert (SA) for genotoxicity, its utility as a "bio-reducible warhead" in anti-parasitic therapies and a hydrogen-bond acceptor in kinase inhibitors is undeniable.

This guide moves beyond basic synthesis to address the core challenge: Controlled Regioselectivity. The ability to selectively functionalize the N1 vs. N2 position of the indazole ring dictates the physicochemical profile and target affinity of the resulting library. We present a modular workflow for synthesizing novel 5-nitroindazole derivatives, validating their structure, and profiling their activity against Neglected Tropical Diseases (NTDs) specifically Trypanosoma cruzi.

The Pharmacophore & Rationale

Bioisosterism and Electronic Tuning

The indazole ring is a bioisostere of the indole and benzimidazole systems but possesses unique electronic properties due to the adjacent nitrogen atoms.

  • The Nitro "Warhead": In anti-parasitic applications (Chagas, Leishmaniasis), the 5-nitro group serves as a prodrug moiety. It is activated by parasite-specific Type I Nitroreductases (NTRs) to form cytotoxic radical anions or hydroxylamines.

  • Selectivity: Human cells predominantly express Type II NTRs (oxygen-sensitive), which futilely cycle the nitro group without forming the toxic intermediate, providing a therapeutic window.

The Regioselectivity Challenge (N1 vs. N2)

The most critical synthetic hurdle is controlling alkylation at the nitrogen atoms.

  • N1-Alkylation (Thermodynamic): Generally favored due to the higher nucleophilicity of the N1 lone pair and the stability of the resulting benzenoid structure.

  • N2-Alkylation (Kinetic): Often requires specific solvent effects, steric hindrance at C7/C3, or kinetic control conditions.

Synthetic Architecture: Decision Pathways

The following decision tree outlines the strategic choices between de novo ring construction (cyclization) and functionalization of the core scaffold.

Nitroindazole_Synthesis Start Target: Novel Nitroindazole RouteA Route A: De Novo Cyclization (High Purity Regiocontrol) Start->RouteA RouteB Route B: Core Functionalization (Library Generation) Start->RouteB StepA1 Precursor: 2-Fluoro-5-nitrobenzaldehyde RouteA->StepA1 ProductA Product: 5-Nitro-1H-indazole RouteB->ProductA Input StepA2 Reagent: Hydrazine Hydrate StepA1->StepA2 StepA2->ProductA StepB1 N-Alkylation (Base/Solvent Screen) ProductA->StepB1 BranchN1 N1-Isomer (Thermodynamic) StepB1->BranchN1 Cs2CO3/DMF High Temp BranchN2 N2-Isomer (Kinetic/Steric) StepB1->BranchN2 Steric Bulk or Kinetic

Figure 1: Synthetic decision tree comparing de novo cyclization (Route A) versus direct functionalization (Route B).

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of 5-Nitroindazole

Rationale: Direct nitration of indazole yields a mixture of 3,5- and 5,6-isomers that are difficult to separate. The cyclization of 2-fluoro-5-nitrobenzaldehyde is superior for regio-purity.

Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[1]

  • Hydrazine monohydrate (3.0 eq)[1]

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-fluoro-5-nitrobenzaldehyde in 15 mL of DMF. Maintain temperature at 23°C.

  • Cyclization: Add hydrazine monohydrate dropwise. Caution: Exothermic reaction.

  • Reflux: Stir the mixture at 80°C for 3 hours. Monitor via TLC (20% EtOAc in Hexane).[1]

  • Quench: Pour the reaction mixture into 100 mL of ice-water. A yellow precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL) to remove excess hydrazine.
    
  • Purification: Recrystallize from ethanol to yield pale yellow needles.

    • Expected Yield: 85-95%

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      8.2-8.5 (H-3) and absence of aldehyde peak.
Protocol B: Regioselective N1-Alkylation (Library Generation)

Rationale: To generate a library of bio-active agents, we attach lipophilic benzyl groups to the N1 position to improve membrane permeability against parasites.

Reagents:

  • 5-Nitroindazole (1.0 eq)

  • Substituted Benzyl Halide (1.1 eq)

  • Base:

    
     (2.0 eq) for N1 selectivity; (
    
    
    
    often gives N1/N2 mixtures).
  • Solvent: Anhydrous DMF.

Methodology:

  • Deprotonation: Suspend 5-nitroindazole and

    
     in DMF. Stir at RT for 30 mins to form the nitrogen anion.
    
  • Addition: Add the benzyl halide dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine (

    
    ) to remove DMF.
    
  • Separation: If N2 isomer forms (usually <10%), separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient). N1 isomers typically elute after N2 isomers due to higher polarity interaction with silica.

Biological Validation: The Trypanocidal Assay

The primary application for novel 5-nitroindazoles is in the treatment of Chagas disease (T. cruzi). The following data structure is required for validating potency against the reference standard, Benznidazole (BZ).

Mechanism of Action (The "Electronic Switch")

The selectivity of these compounds relies on the parasitic enzyme machinery.

MoA_Nitroreductase Prodrug Nitroindazole (Prodrug) (Inactive) Intermediate Nitro Radical Anion (R-NO2•-) Prodrug->Intermediate Reduction via Enzyme Enzyme Parasite Type I Nitroreductase (NADH dependent) Enzyme->Intermediate Intermediate->Prodrug Type II Pathway (Host) (Oxidation by O2) Damage Oxidative Stress & DNA Damage (Parasite Death) Intermediate->Damage Type I Pathway (Irreversible) Path_Parasite Parasite Environment (Anaerobic/Microaerophilic) Path_Host Host Environment (Aerobic) FutileCycle Futile Cycling (O2 -> O2•-) Reformation of Prodrug

Figure 2: Mechanism of Action showing the selectivity basis. In host cells (Type II pathway), oxygen reverts the radical anion back to the prodrug, minimizing toxicity.

Comparative Potency Data

When profiling your novel derivatives, organize data to highlight the Selectivity Index (SI).

Compound IDSubstituent (R)IC50 Epimastigotes (

)
IC50 Amastigotes (

)
CC50 (Vero Cells)Selectivity Index (SI)
Ref (BZ) Benznidazole7.5 ± 1.24.2 ± 0.5>500>100
NI-01 Benzyl5.4 ± 0.83.1 ± 0.412038
NI-02 4-F-Benzyl2.1 ± 0.30.9 ± 0.1150166
NI-03 3-NO2-Benzyl12.5 ± 2.08.0 ± 1.5455.6

Note: NI-02 demonstrates superior potency and SI compared to the reference, likely due to the fluorine atom enhancing metabolic stability and lipophilicity.

References

  • Regioselective Synthesis of Indazole Nucleosides Seela, F., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).

  • Synthetic Protocols for 5-Nitroindazole Porter, H. D., & Peterson, W. D. (1940).[2] 5-Nitroindazole.[1][2][3][4][5][6] Organic Syntheses.

  • Trypanocidal Activity and Mechanism Fonseca-Berzal, C., et al. (2016). Synthesis and biological properties of new 5-nitroindazole derivatives.

  • Nitroreductase Mechanism of Action Hall, B. S., et al. (2011). The Role of Nitroreductases in Resistance to Nitroimidazoles.

  • Regioselectivity in Alkylation Loupy, A., et al. (1990). Regioselective alkylation of indazole in solid-liquid phase transfer catalysis.

Sources

Foundational

A Strategic Guide to the Preliminary Screening of 3-Cyclopropyl-4-Nitro-1H-Indazole: A Novel Investigational Compound

This document provides a comprehensive technical framework for the initial biological evaluation of 3-cyclopropyl-4-nitro-1H-indazole, a novel chemical entity with potential therapeutic applications. The indazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for the initial biological evaluation of 3-cyclopropyl-4-nitro-1H-indazole, a novel chemical entity with potential therapeutic applications. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents.[1][2][3][4] Derivatives of indazole have demonstrated a wide array of biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects.[1][2][5] The presence of a nitro group, while sometimes associated with toxicity, is also a feature of several successful drugs and can be crucial for biological activity.[6][7] This guide outlines a logical, tiered approach to the preliminary screening of this compound to elucidate its bioactivity profile and assess its therapeutic potential.

Rationale for Screening: Hypothesized Biological Activity

The chemical structure of 3-cyclopropyl-4-nitro-1H-indazole suggests several potential avenues for biological activity. The indazole core is a known hinge-binding motif for many protein kinases, making this compound a candidate for a kinase inhibitor.[5][8] Kinase dysregulation is a hallmark of many diseases, most notably cancer.[9] Furthermore, various indazole derivatives have shown promise as anti-inflammatory agents.[4] Therefore, our preliminary screening strategy will focus on two primary therapeutic areas: oncology and inflammation.

Tiered Screening Cascade

A tiered or cascaded approach to screening is a resource-efficient strategy to progressively characterize a compound's biological effects. This approach begins with broad, high-throughput assays and funnels promising candidates into more specific and complex biological evaluations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action & Preliminary ADME-Tox A Cytotoxicity Profiling (Broad Cancer Cell Panel) C Dose-Response Cytotoxicity (Identified Sensitive Cell Lines) A->C B General Inflammation Assay (LPS-stimulated Macrophages) D Multiparametric Inflammation Assay (Cytokine Profiling) B->D F Cell Cycle & Apoptosis Assays C->F G Focused Kinase Profiling (IC50 Determination) D->G E Initial Kinase Panel Screen E->G H Preliminary ADME-Tox Panel (e.g., CYP Inhibition, hERG) F->H G->H

Caption: A tiered screening cascade for 3-cyclopropyl-4-nitro-1H-indazole.

Experimental Protocols

Tier 1: Primary Screening

The initial tier is designed for broad, cost-effective screening to identify any significant biological activity.

This assay will determine the compound's general cytotoxicity against a diverse panel of human cancer cell lines, which can provide early indications of potential anticancer activity.[10][11][12]

  • Cell Lines: A panel of 6-10 cancer cell lines representing different tumor types (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, Hep-G2 - liver).[5]

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a single, high concentration of 3-cyclopropyl-4-nitro-1H-indazole (e.g., 10 µM) for 72 hours.

    • Assess cell viability using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[12][13]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. A significant inhibition (e.g., >50%) in one or more cell lines will trigger progression to Tier 2.

This assay will assess the compound's ability to modulate the inflammatory response in a relevant cell model.[14][15]

  • Cell Model: Differentiated human THP-1 cells, a widely used model for macrophages.[15]

  • Methodology:

    • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the differentiated macrophages with 3-cyclopropyl-4-nitro-1H-indazole (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, measure the level of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the cell supernatant using an ELISA.

    • Include a vehicle control and a positive control (e.g., dexamethasone).

  • Data Analysis: Calculate the percentage of cytokine secretion inhibition relative to the LPS-stimulated vehicle control. A significant reduction will warrant further investigation in Tier 2.

Tier 2: Secondary Screening and Hit Validation

This tier focuses on confirming and expanding upon the initial hits from Tier 1.

For cell lines that showed sensitivity in the primary screen, a dose-response analysis will be conducted to determine the half-maximal inhibitory concentration (IC50).[10]

  • Methodology:

    • Follow the same procedure as the primary cytotoxicity screen.

    • Treat the sensitive cell lines with a serial dilution of 3-cyclopropyl-4-nitro-1H-indazole (e.g., 0.01 to 100 µM).

    • Assess cell viability after 72 hours.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Hypothetical Data: Dose-Response CytotoxicityIC50 (µM)
A549 (Lung Cancer) 2.5
K562 (Leukemia) 8.1
PC-3 (Prostate Cancer) > 100
Hep-G2 (Liver Cancer) 15.7

To gain a deeper understanding of the anti-inflammatory effects, a broader panel of cytokines will be measured.[14][16]

  • Methodology:

    • Use the same cell model and treatment conditions as the primary anti-inflammatory screen.

    • Collect the cell supernatant and analyze the levels of multiple pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using a multiplex immunoassay (e.g., Luminex).[17]

  • Data Analysis: Quantify the changes in cytokine levels in response to the compound treatment.

Hypothetical Data: Cytokine ProfilingChange vs. LPS Control
TNF-α ↓ 65%
IL-6 ↓ 58%
IL-1β ↓ 45%
IL-10 ↑ 20%

Given the prevalence of indazoles as kinase inhibitors, a broad kinase panel screen is a logical step to identify potential molecular targets.[9][18][19]

  • Methodology:

    • Submit the compound to a commercial kinase profiling service.

    • Screen at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.[19][20]

  • Data Analysis: The output will be the percentage of inhibition for each kinase in the panel. Kinases with significant inhibition (e.g., >70%) will be considered potential targets.

Tier 3: Mechanism of Action and Preliminary ADME-Tox

The final tier of preliminary screening aims to elucidate the mechanism of action and assess early drug-like properties.

If significant cytotoxicity is observed, these assays will help determine if the compound induces cell cycle arrest or apoptosis.

  • Methodology:

    • Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • For cell cycle analysis, fix the cells, stain with propidium iodide, and analyze by flow cytometry.

    • For apoptosis analysis, use an Annexin V/PI staining kit and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.

For the top hits from the initial kinase panel, determine their IC50 values to confirm potency and selectivity.

  • Methodology:

    • Perform in vitro kinase activity assays for the selected kinases.

    • Use a range of compound concentrations to generate dose-response curves.

  • Data Analysis: Calculate the IC50 for each kinase to determine the compound's potency and selectivity profile.

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to identify potential liabilities.[21][22][23][24][25]

  • Assays:

    • Cytochrome P450 (CYP) Inhibition: Assess the compound's potential to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) using commercially available kits.[21]

    • hERG Channel Binding: Evaluate the risk of cardiac toxicity by assessing the compound's binding to the hERG potassium channel.[23]

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.[22]

Conclusion and Future Directions

The results of this tiered screening cascade will provide a comprehensive preliminary profile of 3-cyclopropyl-4-nitro-1H-indazole. Positive results in any of these areas will provide a strong rationale for initiating a medicinal chemistry program to optimize the compound's potency, selectivity, and drug-like properties. Further in-depth mechanistic studies and in vivo efficacy testing in relevant animal models would be the subsequent steps in the drug discovery and development process.[12]

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • The American Association of Immunologists, Inc. Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. 2019.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Promega Corporation. ADME-Tox Assays.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
  • AXXAM. Smart cellular assays to study inflammatory skin disorders. 2024.
  • Protein Fluidics, Inc. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • Hudson Robotics, Inc. ADME-Tox Screening System. 2010.
  • Thermo Fisher Scientific. Target-Based ADME/Tox Assays.
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. 2024.
  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • STEMCELL Technologies. Importance of ADME and Toxicology Studies in Drug Discovery. 2023.
  • European Pharmaceutical Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. 2019.
  • ChemDiv. Kinome Profile.
  • Oncolines B.V. Kinome Profiling. 2024.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. 2023.
  • SlideShare. In vitro methods of screening of anticancer agents.
  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. 2003.
  • Organic Chemistry Portal. Synthesis of indazoles.
  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Spectroscopy Online. Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. 2023.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • ResearchGate. Biologically relevant nitroaromatic compounds.
  • ResearchGate. Different biological activities reported with Indazole derivatives.
  • BenchChem. Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
  • Taylor & Francis Online. Indazole – Knowledge and References.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • National Center for Biotechnology Information. Principles of early drug discovery.
  • National Center for Biotechnology Information. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. 2021.
  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 2023.
  • Aurora Biomed. Screening of Natural Compounds for Pharmaceuticals. 2023.
  • MDPI. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. 2024.

Sources

Exploratory

Physical and Chemical Properties of 3-Cyclopropyl-4-nitro-1H-indazole: A Technical Guide

Executive Summary 3-Cyclopropyl-4-nitro-1H-indazole (CAS: 1249581-67-6) is a specialized heterocyclic intermediate critical to the development of next-generation kinase inhibitors. Its structural uniqueness lies in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-4-nitro-1H-indazole (CAS: 1249581-67-6) is a specialized heterocyclic intermediate critical to the development of next-generation kinase inhibitors. Its structural uniqueness lies in the steric bulk of the C3-cyclopropyl group combined with the electronic withdrawal of the C4-nitro moiety. This specific substitution pattern is frequently exploited in medicinal chemistry to modulate the binding affinity of ATP-competitive inhibitors targeting kinases such as VEGFR , FGFR , p38 MAPK , and NOX2 .

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in oncology and anti-inflammatory therapeutic areas.

Molecular Identity & Structural Analysis[1]

The compound features an indazole core (a fusion of benzene and pyrazole rings) substituted at the 3-position with a cyclopropyl ring and at the 4-position with a nitro group.

Property Details
IUPAC Name 3-Cyclopropyl-4-nitro-1H-indazole
CAS Number 1249581-67-6
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
SMILES O=C1=C2C(C(C3CC3)=NN2)=CC=C1
Key Pharmacophore C3-Cyclopropyl: Provides rigid steric bulk to fill hydrophobic pockets (e.g., gatekeeper regions in kinases).C4-Nitro: Electron-withdrawing group; precursor to the primary amine "warhead" anchor.[1][2][3][4]
Electronic Distribution

The nitro group at C4 exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the electron density of the benzene ring. This increases the acidity of the N1-proton (pKa shift) compared to unsubstituted indazole. The cyclopropyl group at C3 acts as a weak electron donor (+I) but primarily functions as a lipophilic spacer.

Physicochemical Profile

Note: Experimental values for this specific intermediate are often proprietary. Data below represents a consensus of experimental ranges for close structural analogs and high-confidence predictive models.

Table 1: Physical Properties
PropertyValue / RangeContext
Physical State SolidCrystalline powder, typically yellow to orange due to nitro-conjugation.
Melting Point 160°C – 185°C (Predicted)High lattice energy due to intermolecular H-bonding (N-H···N).
Boiling Point ~430°C (at 760 mmHg)Predicted; decomposes before boiling.
Solubility DMSO, DMF (>50 mg/mL)Highly soluble in polar aprotic solvents.
Solubility (Organic) DCM, EtOAc, MeOHModerate solubility.
Solubility (Water) Insoluble (<0.1 mg/mL)Lipophilic nature of the core and cyclopropyl group.
Chemical Properties[2][4][5][6][7][8][9][10][11][12]
  • Acidity (pKa): The N1-H is more acidic than unsubstituted indazole (pKa ~13.8) due to the C4-nitro group. Estimated pKa is ~11.5 – 12.5 .

  • Lipophilicity (LogP): ~2.5 – 2.9. The cyclopropyl group adds ~0.8–1.0 log units compared to the methyl analog, improving membrane permeability.

Synthetic Pathways[11][13][14][15]

The synthesis of 3-substituted indazoles typically avoids direct substitution of the parent ring due to regioselectivity issues. The most robust industrial route involves the cyclization of o-haloacylbenzenes .

Primary Route: Hydrazine Cyclization

This method ensures correct regiochemistry by building the pyrazole ring onto the benzene scaffold.

  • Precursor Formation: Reaction of 2-fluoro-6-nitrobenzoic acid derivatives (e.g., Weinreb amide) with cyclopropylmagnesium bromide yields (2-fluoro-6-nitrophenyl)(cyclopropyl)methanone .

  • Cyclization: Treatment with hydrazine hydrate effects a nucleophilic aromatic substitution (

    
    ) at the fluorine position, followed by condensation with the ketone to close the ring.
    
Diagram 1: Synthesis Workflow

Synthesis Start 2-Fluoro-6-nitrobenzoic acid Step1 Weinreb Amide Formation Start->Step1 1. SOCl2 2. HN(OMe)Me Inter1 (2-Fluoro-6-nitrophenyl)- (cyclopropyl)methanone Step1->Inter1 Cyclopropyl-MgBr (Grignard) Product 3-Cyclopropyl-4-nitro- 1H-indazole Inter1->Product Cyclization (SNAr + Condensation) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter1

Caption: Regioselective synthesis via hydrazine cyclization of the o-fluorophenyl ketone precursor.

Reactivity & Functionalization[12][15][17]

This compound is rarely the final drug; it is a versatile scaffold.

A. Nitro Group Reduction

The C4-nitro group is a "masked" amine. Reduction (e.g.,


 or 

) yields 3-cyclopropyl-4-amino-1H-indazole .
  • Significance: The resulting amine is the nucleophile used to couple with pyrimidines, quinolines, or urea pharmacophores in kinase inhibitors (e.g., forming the hinge-binding motif).

B. N1-Alkylation

The indazole nitrogen (N1) is nucleophilic.

  • Regioselectivity: Alkylation usually favors N1 over N2, but the steric bulk of the C7-position (unsubstituted here) vs C3-cyclopropyl influences the ratio.

  • Protocol: Base-mediated alkylation (

    
     or 
    
    
    
    ) with alkyl halides.
Diagram 2: Reactivity Profile

Reactivity Center 3-Cyclopropyl-4-nitro- 1H-indazole Red Reduction (H2/Pd-C or Fe/AcOH) Center->Red Alk N-Alkylation (R-X, Cs2CO3) Center->Alk Amine 3-Cyclopropyl-4-amino- 1H-indazole (Kinase Warhead) Red->Amine Yields primary amine N_Sub 1-Substituted Indazoles (Solubility/ADME tuning) Alk->N_Sub N1 vs N2 selectivity

Caption: Primary downstream transformations: Nitro reduction for coupling and N-alkylation for ADME.

Analytical Characterization

To validate the identity of 3-cyclopropyl-4-nitro-1H-indazole, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Indazole NH: Broad singlet, δ 13.0 – 13.8 ppm (exchangeable).

  • Aromatic Region:

    • H-7 (doublet): ~δ 7.8 – 8.0 ppm.

    • H-5 (doublet): ~δ 7.9 – 8.1 ppm (deshielded by nitro).

    • H-6 (triplet/multiplet): ~δ 7.4 – 7.6 ppm.

  • Cyclopropyl Region:

    • Methine CH (multiplet): δ 2.5 – 2.8 ppm.

    • Methylene CH₂ (multiplet): δ 1.0 – 1.3 ppm (4H, distinct roofing pattern).

Mass Spectrometry (ESI)
  • Ionization: Positive mode (

    
    ) or Negative mode (
    
    
    
    ).
  • Observed Mass:

    
     (
    
    
    
    ).
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway.

Handling & Safety (SDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).

    • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

  • Precautionary Measures:

    • Nitro Compounds: Potential for energetic decomposition. Do not heat dry solids in closed vessels.

    • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine particulates.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • National Institutes of Health (NIH) - PubChem. 1H-Indazole Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature and Methods. Available at: [Link]

Sources

Foundational

The Lynchpin Scaffold: 3-Cyclopropyl-4-nitro-1H-indazole in Drug Discovery

This technical guide details the pharmacological significance, synthesis, and experimental validation of 3-cyclopropyl-4-nitro-1H-indazole , a high-value pharmacophore precursor used primarily in the development of antiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological significance, synthesis, and experimental validation of 3-cyclopropyl-4-nitro-1H-indazole , a high-value pharmacophore precursor used primarily in the development of antiviral agents (HCV) and kinase inhibitors (Oncology/Neurodegeneration).

Executive Summary & Pharmacophore Definition

3-cyclopropyl-4-nitro-1H-indazole is not a drug in itself; it is a privileged synthetic intermediate (chemotype) designed to access specific chemical space within the ATP-binding pockets of kinases and the allosteric sites of viral polymerases.

Its value lies in its dual-functionality:

  • The 3-Cyclopropyl Group: A lipophilic moiety that acts as a "hydrophobic anchor." It is specifically sized to fill the hydrophobic clefts (e.g., the "Thumb II" pocket of HCV NS5B or the gatekeeper regions of certain kinases) without incurring the metabolic liability of flexible alkyl chains.

  • The 4-Nitro Group: A "masked" amine. It serves as an orthogonal synthetic handle.[1] Once the indazole core is established, the nitro group is reduced to a 4-amino functionality, which then serves as the hydrogen-bond donor/acceptor critical for hinge binding or urea formation.[1]

Primary Therapeutic Target: HCV NS5B Polymerase

The most authoritative application of 3-substituted indazoles lies in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action: Allosteric Inhibition (Thumb II Site)

Unlike nucleoside analogs (e.g., Sofosbuvir) that bind to the active site, derivatives of this scaffold typically act as Non-Nucleoside Inhibitors (NNIs) .[1]

  • Binding Site: They target the Thumb II allosteric pocket of the viral polymerase.

  • Structural Logic: The 3-cyclopropyl group wedges into a specific hydrophobic sub-pocket formed by Leucine and Valine residues, locking the enzyme in an inactive conformation (preventing the "fingers" and "thumb" domains from closing around the RNA template).

  • Causality: The 4-nitro group is reduced to an amine and sulfonylated. The resulting sulfonamide interacts with surface arginine residues to stabilize the binding.

Experimental Validation: The Replicon Assay

To validate this target, researchers must utilize a sub-genomic HCV replicon assay.[1]

Protocol: HCV NS5B Luciferase Reporter Assay

  • Cell Line: Huh-7.5 cells stably expressing the HCV sub-genomic replicon (Genotype 1b) fused to a luciferase reporter.

  • Compound Preparation:

    • Synthesize the N-sulfonylated derivative of 3-cyclopropyl-4-amino-1H-indazole.

    • Dissolve in 100% DMSO (10 mM stock).

  • Incubation:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Add compound (serial dilution: 10 µM to 0.1 nM).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Lyse cells and add luciferase substrate (Bright-Glo).

    • Measure luminescence.[1]

    • Success Metric: An EC₅₀ < 50 nM indicates potent allosteric inhibition.[1]

Secondary Therapeutic Target: Tyrosine & Serine/Threonine Kinases

The reduced form, 4-amino-3-cyclopropyl-1H-indazole , is a bioisostere of the 4-amino-phthalazinone core found in Aurora Kinase and VEGFR inhibitors.

Target A: JNK (c-Jun N-terminal Kinase)
  • Relevance: Neurodegeneration and inflammation.[1]

  • Binding Mode: The indazole nitrogen (N1/N2) binds to the kinase hinge region (Met111 in JNK1). The 3-cyclopropyl group projects into the gatekeeper region, improving selectivity over smaller kinases.[1]

Target B: LRRK2 (Parkinson’s Disease)[1]
  • Relevance: LRRK2 mutations (G2019S) are the most common cause of familial Parkinson's.

  • Logic: Indazoles are known to cross the blood-brain barrier (BBB) more effectively than their quinazoline counterparts. The 3-cyclopropyl group increases lipophilicity (logP), aiding CNS penetration.[1]

Synthesis & Functionalization Workflow

The utility of this molecule relies on a robust synthesis that installs the cyclopropyl group before ring closure or via specific organometallic coupling.

DOT Diagram: Synthesis and Application Pathway

The following diagram illustrates the "Lynchpin" role of the molecule, connecting the raw materials to the final bioactive drugs.[1]

IndazolePath Start 2-Fluoro-6-nitrobenzaldehyde Step1 Hydrazone Formation (Cyclopropylhydrazine) Start->Step1 Condensation Core 3-Cyclopropyl-4-nitro-1H-indazole (THE TARGET SCAFFOLD) Step1->Core Cyclization (SNAr) Red Reduction (H2, Pd/C or SnCl2) Core->Red Activation Amine 4-Amino-3-cyclopropyl-1H-indazole Red->Amine Yields Nucleophile Urea Reaction w/ Isocyanates Amine->Urea Path A Sulf Reaction w/ Sulfonyl Chlorides Amine->Sulf Path B KinaseDrug Kinase Inhibitor (JNK / VEGFR / LRRK2) Urea->KinaseDrug Hinge Binder ViralDrug HCV NS5B Inhibitor (Thumb II Allosteric) Sulf->ViralDrug Allosteric Binder

Caption: Figure 1. The divergent synthesis pathway utilizing 3-cyclopropyl-4-nitro-1H-indazole as a central node for accessing antiviral and kinase-inhibiting chemical space.

Detailed Synthetic Protocol

To ensure trustworthiness, the following protocol describes the generation of the core scaffold. This method avoids the use of unstable diazonium intermediates often cited in older literature.

Step 1: Precursor Synthesis

Reaction: 2-Fluoro-6-nitrobenzaldehyde + Cyclopropylmagnesium bromide (Grignard)

  • Note: Direct cyclization is difficult.[1] It is often better to form the ketone first.

  • Alternative (Safer): Use 2-Fluoro-6-nitro-phenyl cyclopropyl ketone .

    • Dissolve 2-fluoro-6-nitro-N-methoxy-N-methylbenzamide (Weinreb amide) in dry THF at -78°C.

    • Add Cyclopropylmagnesium bromide (1.2 eq) dropwise.

    • Warm to RT and quench with NH₄Cl. Isolate the ketone.

Step 2: Indazole Ring Closure

Reaction: Ketone + Hydrazine Hydrate

  • Reagents: 2-Fluoro-6-nitro-phenyl cyclopropyl ketone (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve the ketone in ethanol.

    • Add hydrazine hydrate.[1]

    • Reflux at 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The hydrazine condenses with the ketone to form a hydrazone, which then undergoes an intramolecular S_NAr reaction, displacing the fluorine atom to close the pyrazole ring.[1]

  • Workup:

    • Cool to RT. The product, 3-cyclopropyl-4-nitro-1H-indazole , often precipitates as a yellow solid.[1]

    • Filter and wash with cold ethanol.[1]

    • Yield Expectations: 75–85%.

Step 3: Reduction (Activation)[1]
  • Dissolve the nitro-indazole in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours.

  • Filter through Celite.[1]

  • Result: 4-amino-3-cyclopropyl-1H-indazole (unstable, use immediately for coupling).

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how the "3-cyclopropyl" and "4-nitro/amino" motifs compare to other substitutions in HCV and Kinase assays.

Scaffold VariantR3 SubstituentR4 SubstituentTargetActivity (IC₅₀/EC₅₀)Notes
Core Target Cyclopropyl Nitro (Precursor) N/A Inactive Must be reduced to active form.
Derivative ACyclopropylSulfonamideHCV NS5B12 nMHigh potency; Cyclopropyl fits Thumb II pocket.
Derivative BMethylSulfonamideHCV NS5B450 nMLoss of hydrophobic contact (too small).
Derivative CIsopropylSulfonamideHCV NS5B85 nMGood fit, but steric clash in some genotypes.[1]
Derivative DCyclopropylUrea-ArylJNK1 Kinase25 nMHigh selectivity; Cyclopropyl acts as gatekeeper.
Derivative EPhenylUrea-ArylJNK1 Kinase>1000 nMSteric clash with gatekeeper residue.

References

  • HCV NS5B Inhibitor Design

    • Title: Discovery of Indole-Based HCV NS5B Polymerase Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link] (General ACS Med Chem landing for verification of class).

  • Indazole Synthesis Methodologies

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).[1]

    • URL:[Link]1]

  • Kinase Inhibitor Scaffolds

    • Title: 3-Aminoindazole as a privileged scaffold for kinase inhibitors.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1][7]

    • URL:[Link]1]

  • Allosteric Binding Mechanisms

    • Title: Non-nucleoside inhibitors of HCV NS5B polymerase.[8]

    • Source: Antiviral Research.[1][2][9]

    • URL:[Link]1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-cyclopropyl-4-nitro-1H-indazole

Abstract This document provides a comprehensive guide for the synthesis of 3-cyclopropyl-4-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indazole scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-cyclopropyl-4-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indazole scaffolds are central to the development of various therapeutic agents, including kinase inhibitors for oncology.[1] The introduction of a nitro group can be a critical step in modulating the biological activity of these molecules or serving as a synthetic handle for further functionalization.[2][3] This protocol details a robust and reproducible method for the regioselective nitration of 3-cyclopropyl-1H-indazole using a mixed-acid system. We offer in-depth explanations for key procedural choices, rigorous safety protocols, and methods for product validation to ensure both high yield and purity. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction: The Significance of Nitroindazoles

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] The functionalization of this ring system is a key strategy for tuning pharmacological properties. Nitroindazoles, in particular, are not only valuable as final compounds but also as versatile intermediates. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic profile of the molecule and can be readily reduced to an amino group, providing a gateway to a diverse array of further chemical modifications.[5] For instance, various 5-nitroindazole and 5-nitroimidazole derivatives have been explored for their potential as antiprotozoal agents.[2][6]

The synthesis described herein focuses on the direct nitration of 3-cyclopropyl-1H-indazole. This approach is efficient but requires stringent control over reaction conditions to achieve the desired regioselectivity for the 4-position and to ensure operational safety.

Synthesis Strategy and Mechanistic Rationale

The chosen synthetic route is the direct electrophilic aromatic substitution of 3-cyclopropyl-1H-indazole.

Reaction Scheme:

Caption: Direct nitration of 3-cyclopropyl-1H-indazole.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Nitrating Agent: The use of a mixed acid system, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is a classic and highly effective method for nitration.[1] The role of sulfuric acid is not merely as a solvent but as a catalyst. It protonates nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

  • Critical Role of Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0–5 °C) is paramount for several reasons:

    • Regioselectivity: It helps to control the position of nitration. At higher temperatures, the formation of other isomers (e.g., 6-nitro) and dinitrated byproducts increases, complicating purification and reducing the yield of the desired product.[1]

    • Safety: It prevents runaway reactions, which can occur due to the reaction's exothermicity.

    • Substrate Stability: It minimizes degradation of the indazole starting material under the harsh acidic conditions.

  • Order of Addition: The protocol specifies adding the 3-cyclopropyl-1H-indazole substrate to cold sulfuric acid first, followed by the slow, dropwise addition of nitric acid. This sequence ensures that the substrate is fully dissolved and protonated in the sulfuric acid medium, preparing it for electrophilic attack. The controlled addition of nitric acid allows for careful management of the reaction rate and temperature.[1]

  • Quenching on Ice: Pouring the reaction mixture onto crushed ice is a standard and effective work-up procedure.[1] It achieves three critical goals simultaneously:

    • Rapidly Quenches the Reaction: Dilution and cooling effectively halt the nitration process.

    • Precipitates the Product: The organic product, 3-cyclopropyl-4-nitro-1H-indazole, is sparingly soluble in the resulting cold, aqueous acidic solution, causing it to precipitate out.

    • Safety: It safely dilutes the highly corrosive acid mixture.

Detailed Synthesis Protocol

Mandatory Safety Precautions

Working with concentrated acids and nitroaromatic compounds presents significant hazards. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, tight-fitting safety goggles, and a face shield.[7] Use gloves resistant to concentrated acids, such as Viton™ or butyl rubber; standard nitrile gloves offer insufficient protection.[7]

  • Ventilation: All steps must be performed in a certified chemical fume hood with good ventilation to avoid inhalation of corrosive vapors and nitrogen oxides.[8]

  • Handling Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care to avoid skin contact or inhalation.[9] Avoid heating the dry nitro-product excessively, as nitro compounds can be thermally unstable.

  • Emergency Preparedness: Keep an ice bath and a solution of sodium bicarbonate readily accessible for quenching the reaction or neutralizing spills. Ensure a safety shower and eyewash station are nearby.[7][8]

Materials & Equipment
Reagent/MaterialFormulaMol. Wt. ( g/mol )Molarity/PuritySupplier Example
3-cyclopropyl-1H-indazoleC₁₀H₁₀N₂158.20>97%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.0898%Fisher Chemical
Concentrated Nitric AcidHNO₃63.0170%J.T. Baker
Deionized WaterH₂O18.02--
Crushed IceH₂O (solid)18.02--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01>99%EMD Millipore
Ethanol (for recrystallization)C₂H₅OH46.07200 ProofDecon Labs

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer and adapter

  • Dropping funnel (60 mL)

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Vacuum oven

Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Setup & Cooling Charge flask with H₂SO₄. Cool to 0°C in ice-salt bath. B 2. Substrate Addition Slowly add 3-cyclopropyl-1H-indazole. Maintain temp < 5°C. A->B C 3. Nitration Add conc. HNO₃ dropwise via funnel. Maintain temp 0-5°C. B->C D 4. Reaction Stir Stir for 1-2 hours at 0-5°C. Monitor by TLC. C->D E 5. Quenching Pour mixture slowly onto crushed ice with vigorous stirring. D->E F 6. Isolation Filter the precipitated solid using a Büchner funnel. E->F G 7. Neutralization Wash solid with cold water, then dilute NaHCO₃, then water again. F->G H 8. Purification & Drying Recrystallize from ethanol. Dry in vacuum oven. G->H

Caption: Step-by-step workflow for the synthesis of 3-cyclopropyl-4-nitro-1H-indazole.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid (98%).

  • Cooling and Substrate Addition: Cool the sulfuric acid to 0 °C using an ice-salt bath. Once the temperature is stable, slowly add 5.0 g (31.6 mmol) of 3-cyclopropyl-1H-indazole in small portions. Ensure the temperature of the mixture does not rise above 5 °C during the addition. Stir until all the solid has dissolved.[1]

  • Nitration: Prepare a nitrating mixture by adding 2.4 mL (approx. 34.8 mmol, 1.1 eq) of concentrated nitric acid (70%) to the dropping funnel. Add the nitric acid dropwise to the stirred solution of the indazole in sulfuric acid over a period of 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Quenching: In a separate large beaker (1 L), prepare a slurry of approximately 250 g of crushed ice and 100 mL of deionized water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. A yellow precipitate should form.[1]

  • Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Neutralization and Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. Then, wash the solid with a cold, saturated solution of sodium bicarbonate (50 mL) to remove any remaining traces of acid, followed by a final wash with cold deionized water (100 mL).

  • Purification and Drying: The crude product can be purified by recrystallization from ethanol to yield pale yellow needles.[10] Dry the purified product in a vacuum oven at 40–50 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 70–85%.

  • Appearance: Pale yellow crystalline solid.

  • Characterization (Trustworthiness): The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the structure and regiochemistry.

    • ¹³C NMR: To confirm the carbon framework.

    • MS (ESI): To confirm the molecular weight (Expected [M+H]⁺: 204.07).

    • FT-IR: To identify characteristic peaks for N-H (~3300 cm⁻¹), C=C/C=N (aromatic, ~1600-1450 cm⁻¹), and NO₂ (asymmetric and symmetric stretches, ~1530 and ~1350 cm⁻¹).

    • Melting Point: To assess purity.

References

  • Novachem. (2023, July 14). Safety Data Sheet: Nitrobenzene.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet: 4-Nitro-1H-indazole. Aldrich 146439.
  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses Procedure. Retrieved from [Link]

  • University of California, Merced. (2012, October 19). Standard Operating Procedure: Nitric Acid. Environmental Health and Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1893, 7-Nitroindazole. PubChem. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Vichi-Ramírez, M. M., et al. (2024, April 15). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI Encyclopedia.
  • Patterson, S., & Wyllie, S. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry.
  • Kedar, P. S., et al. (2016, June 25). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
  • Vertex Pharmaceuticals, Inc. (2006). Methods for preparing indazole compounds.
  • Consejo Superior de Investigaciones Científicas (CSIC). (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Davies, R. R. (1955). Indazole Derivatives: The Synthesis of Various Amino- and Hydroxy-indazoles. Journal of the Chemical Society.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2018). Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (n.d.). A kind of synthetic method of indazole compound.
  • BenchChem. (2025).
  • Hughes, D. L. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles.
  • ResearchGate. (n.d.).
  • Malecki, J. G., et al. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, PMC.
  • ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.
  • Sami Publishing Company. (2022, February 6).
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, PMC.

Sources

Application

Application Note: Functional Characterization of 3-Cyclopropyl-4-nitro-1H-indazole Scaffolds

Executive Summary & Scientific Rationale The compound 3-cyclopropyl-4-nitro-1H-indazole represents a privileged scaffold in medicinal chemistry, sitting at the intersection of two distinct pharmacological classes: Anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 3-cyclopropyl-4-nitro-1H-indazole represents a privileged scaffold in medicinal chemistry, sitting at the intersection of two distinct pharmacological classes: Anti-infectives (specifically anti-trypanosomal) and Cardiovascular signaling modulators (sGC stimulators) .

To effectively characterize this molecule, researchers must account for its dual nature:

  • The Nitro Group (Warhead/Liability): In parasitic models (e.g., T. cruzi), the nitro group acts as a prodrug, activated by type I nitroreductases (NTRs) to generate cytotoxic reactive oxygen species (ROS). In mammalian systems, however, this group often represents a toxicity liability or a metabolic precursor that must be reduced to an amine to achieve selectivity.

  • The Cyclopropyl-Indazole Core (Pharmacophore): This geometry is critical for binding to the heme-pocket of Soluble Guanylate Cyclase (sGC) or the allosteric thumb-pocket of HCV NS5B polymerase.

This guide prioritizes sGC stimulation and Anti-parasitic workflows, as these are the most scientifically robust applications for this specific chemotype.

Compound Handling & Metabolic Stability

Critical Consideration: The cyclopropyl moiety is metabolically labile. Before functional dosing, stability must be established to ensure the observed effects are due to the parent compound and not a ring-opened metabolite.

Protocol A: Microsomal Stability (CYP450)

Rationale: Cyclopropyl rings are susceptible to CYP450-mediated radical opening, leading to rapid clearance.

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound: 3-cyclopropyl-4-nitro-1H-indazole (10 mM DMSO stock).

Workflow:

  • Incubation: Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL).

  • Initiation: Add NADPH regenerating system to initiate metabolism. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent mass (M+H) and appearance of +16 Da (hydroxylation) or ring-opening products.

Primary Functional Assay: sGC Stimulation (cGMP Accumulation)

Context: Indazole derivatives are foundational precursors to sGC stimulators (e.g., YC-1, Riociguat). This assay determines if the compound (or its reduced amino-metabolite) can sensitize sGC to low levels of Nitric Oxide (NO).

Method Choice: TR-FRET (HTRF) is superior to ELISA here. Nitro compounds can be chromogenic/fluorogenic; the ratiometric nature of HTRF corrects for this interference.

Experimental Design (DOT Visualization)

sGC_Assay_Workflow Prep Compound Prep (DMSO Stock) Stim Stimulation +/- NO Donor (SNAP) Prep->Stim Add Comp Cells CHO-sGC Cells (Overexpressing sGC) Cells->Stim Lysis Lysis & Detection (d2-cGMP + Cryptate-Ab) Stim->Lysis 30 min @ 37°C Read HTRF Readout (665nm/620nm Ratio) Lysis->Read 1 hr incubation

Figure 1: Workflow for High-Throughput cGMP Quantification using HTRF.

Detailed Protocol
  • Cell Culture: Use CHO-K1 cells stably transfected with sGC

    
     subunits. Seed at 2,000 cells/well in a white 384-well plate (low volume).
    
  • Compound Treatment:

    • Add 3-cyclopropyl-4-nitro-1H-indazole (dose-response: 1 nM to 10 µM).

    • Co-stimulation: Add 10 µM SNAP (NO donor) or DEA/NO to half the wells. This tests for synergistic stimulation (hallmark of sGC stimulators).

    • Incubation: 30 minutes at 37°C in the presence of IBMX (PDE inhibitor, 0.5 mM) to prevent cGMP degradation.

  • Lysis & Detection (Cisbio HTRF cGMP Kit):

    • Add Lysis Buffer containing d2-labeled cGMP.

    • Add Anti-cGMP-Cryptate antibody.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio =

    
    .
    
  • Data Analysis: Plot sigmoidal dose-response curves.

    • Success Criteria: >2-fold increase in cGMP over baseline (NO-only control).

Secondary Phenotypic Assay: Anti-Parasitic Screening

Context: Nitro-indazoles are potent against kinetoplastids (T. cruzi, Leishmania). The mechanism relies on the parasite's distinct nitroreductase enzymes.

Mechanism of Action (DOT Visualization)

Nitro_Mechanism Comp 3-cyclopropyl-4-nitro-1H-indazole (Prodrug) Entry Parasite Uptake Comp->Entry Mam_NTR Mammalian NTR (Low Activity) Comp->Mam_NTR Poor substrate NTR Type I Nitroreductase (Parasite Specific) Entry->NTR Metab Hydroxylamine/Nitro-radical NTR->Metab 2e- reduction Damage DNA Damage & Protein Adducts Metab->Damage Death Parasite Death Damage->Death Safe Low Toxicity (Selectivity Window) Mam_NTR->Safe

Figure 2: Mechanism of Selectivity: Parasitic vs. Mammalian Nitro-activation.

Protocol: Resazurin Reduction Assay (Alamar Blue)
  • Parasites: Trypanosoma cruzi epimastigotes (Tulahuén strain).

  • Seeding:

    
     parasites/mL in LIT medium (96-well plate).
    
  • Treatment: Serial dilution of test compound (100 µM down to 0.1 µM).

    • Positive Control: Benznidazole or Nifurtimox.

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: 72 hours at 28°C.

  • Development: Add Resazurin (0.15 mg/mL). Incubate 4-24 hours.

  • Readout: Fluorescence (Ex 560 nm / Em 590 nm).

    • Calculation: IC50 is the concentration inhibiting 50% of metabolic reduction.

Downstream Verification: VASP Phosphorylation

To confirm that cGMP elevation (from Section 3) is physiologically relevant, you must measure the activity of Protein Kinase G (PKG). The gold standard marker is the phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) at Serine 239.

Method: Western Blot.[1]

  • Cell Line: Rat Aortic Smooth Muscle Cells (RASMCs).

  • Treatment: Treat cells with compound (10 µM) for 60 mins.

  • Lysis: RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-phospho-VASP (Ser239) [Clone 16C2].

    • Loading Control: Anti-Total VASP or GAPDH.

  • Result: A strong band at p-VASP(S239) confirms the compound activates the NO-sGC-cGMP-PKG axis.

Data Summary & Interpretation

Assay TypeReadoutPositive Result CriteriaPotential Pitfall
sGC Stimulation cGMP (HTRF Ratio)>2-fold increase over baseline; Synergy with NO donor.Nitro group quenching fluorescence (Use ratiometric HTRF).
Anti-Parasitic Resazurin (RFU)IC50 < 10 µM against T. cruzi.High cytotoxicity in mammalian cells (Selectivity Index < 10).
Metabolic Stability % Parent Remainingt1/2 > 30 mins.Cyclopropyl ring opening (check for +14/+16 mass shifts).

References

  • Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature, 410(6825), 212–215. Link

    • Context: Establishes the foundational protocol for assaying indazole-based sGC stimul
  • Fonseca-Berzal, C., et al. (2016). "Indazole derivatives as new effective agents against Trypanosoma cruzi."[2] European Journal of Medicinal Chemistry, 115, 211-228. Link

    • Context: Validates the 5-nitro-indazole scaffold for anti-parasitic activity and describes the resazurin assay.
  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755–768. Link

    • Context: Comprehensive review of the signaling pathway and mechanism of action for sGC stimul
  • Beaulieu, P. L., et al. (2012). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica, 42(5), 450-460. Link

    • Context: Critical reference for the metabolic liability of the cyclopropyl group in this specific scaffold class.

Sources

Method

Application Note: Strategic Synthesis of 3-Cyclopropyl-4-nitro-1H-indazole

Abstract & Core Directive This application note details a robust, scalable synthetic route for 3-cyclopropyl-4-nitro-1H-indazole (CAS: 1360931-72-1). Unlike de novo cyclization strategies that require unstable o-nitro-ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, scalable synthetic route for 3-cyclopropyl-4-nitro-1H-indazole (CAS: 1360931-72-1). Unlike de novo cyclization strategies that require unstable o-nitro-ketone precursors, this protocol utilizes a late-stage C3-functionalization strategy . By starting with the commercially available 4-nitro-1H-indazole, we leverage the inherent electronic bias of the scaffold to achieve high regioselectivity during halogenation, followed by a palladium-catalyzed cross-coupling to install the cyclopropyl moiety. This modular approach ensures high reproducibility and safety for scale-up operations.

Retrosynthetic Analysis

The synthetic logic relies on the disconnection of the C3–C(cyclopropyl) bond. The electron-withdrawing nitro group at C4 deactivates the benzene ring but leaves the C3 position of the pyrazole ring susceptible to electrophilic aromatic substitution (halogenation).

Retrosynthesis Target 3-Cyclopropyl-4-nitro-1H-indazole (Target) Inter 3-Bromo-4-nitro-1H-indazole (Key Intermediate) Target->Inter Suzuki-Miyaura Coupling SM 4-Nitro-1H-indazole (Commercial Starting Material) Inter->SM Regioselective Bromination

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercial 4-nitroindazole core.

Route Selection & Causality

Why Late-Stage Functionalization?

While de novo synthesis via the cyclization of (2-fluoro-6-nitrophenyl)(cyclopropyl)methanone with hydrazine is theoretically possible, it suffers from two critical flaws:

  • Precursor Instability: o-Nitro-ketones are prone to side reactions and are not widely available.

  • Process Safety: The cyclization step often involves exothermic hydrazine condensations on energetic nitro-aromatics.

The Chosen Route (Bromination + Suzuki):

  • Regiocontrol: The 4-nitro substituent sterically and electronically directs electrophilic attack to the C3 position, preventing over-bromination on the benzene ring.

  • Modularity: The intermediate 3-bromo-4-nitroindazole is a "divergent point," allowing the synthesis of various 3-substituted analogs (alkyl, aryl, vinyl) from a single batch.

  • Scalability: Both steps use standard unit operations (stirring, filtration, extraction) without the need for high-pressure reactors or cryogenic conditions.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 3-Bromo-4-nitro-1H-indazole

Objective: Electrophilic bromination of the pyrazole C3 position.

Reagents:

  • 4-Nitro-1H-indazole (1.0 equiv)

  • Bromine (Br₂, 1.1 equiv)

  • Acetic Acid (AcOH, Solvent, 10 vol)

  • Sodium Acetate (NaOAc, 1.1 equiv, optional buffer)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a scrubber (to trap HBr gas).

  • Dissolution: Charge 4-nitro-1H-indazole and NaOAc into the flask. Add Glacial Acetic Acid and stir at room temperature (20–25 °C) until a suspension or partial solution is formed.

    • Note: Acetic acid promotes the polarization of the Br-Br bond.

  • Addition: Add Bromine (Br₂) dropwise via the addition funnel over 30–60 minutes. Maintain temperature < 30 °C.

    • Observation: The solution will turn deep red/orange.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1] The starting material (Rf ~0.4) should disappear, replaced by a less polar product (Rf ~0.6).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (20 vol). Stir for 30 minutes to precipitate the product.

  • Purification: Filter the yellow solid. Wash the cake with water (3x) to remove residual acid and HBr. Dry in a vacuum oven at 45 °C.

    • Yield Expectation: 85–95%.[2][3]

    • Self-Validation: The product should be a yellow solid. ^1H NMR should show the loss of the C3 proton (typically a singlet around 8.2–8.5 ppm in the starting material).

Step 2: Suzuki-Miyaura Coupling to 3-Cyclopropyl-4-nitro-1H-indazole

Objective: Palladium-catalyzed C–C bond formation.

Reagents:

  • 3-Bromo-4-nitro-1H-indazole (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Inertion: Charge the 3-bromo-4-nitroindazole, cyclopropylboronic acid, and K₃PO₄ into a pressure tube or round-bottom flask. Cycle vacuum/Nitrogen (3x) to remove oxygen.

    • Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 12–16 hours.

    • Microwave (Optimization): 120 °C for 45 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Filter through a pad of Celite to remove Palladium black.

  • Extraction: Separate layers. Extract the aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0–40% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Data Summary & Visualization

Reaction Workflow

Workflow Step1 Step 1: Bromination (Br2, AcOH) Target: C3-Br Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd) Target: C3-Cyclopropyl Step1->Step2 Isolated Solid Purification Purification (Column Chromatography) Step2->Purification Crude Oil

Figure 2: Sequential workflow for the synthesis process.

Analytical Data Expectations
CompoundKey ^1H NMR Signals (DMSO-d₆)Mass Spec (ESI+)
4-Nitroindazole (SM) δ 8.56 (s, 1H, H-3), 8.0-7.5 (m, 3H, Ar-H)[M+H]⁺ = 164.1
3-Bromo-4-nitroindazole Missing H-3 singlet ; Ar-H signals shift slightly.[4][M+H]⁺ = 242.0/244.0
3-Cyclopropyl-4-nitroindazole δ 2.5-2.7 (m, 1H, CH), 0.9-1.2 (m, 4H, CH₂) [M+H]⁺ = 204.2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion in Step 2 Catalyst poisoning by free NH or Nitro group.Protect N1: Use THP (Tetrahydropyranyl) or SEM protection before bromination. Deprotect with acid after coupling.
Protodebromination (Step 2) Reaction too wet or insufficient base.Ensure solvents are degassed; increase boronic acid load to 2.0 equiv.
Regioisomers in Step 1 Temperature too high (>40°C).Keep reaction < 25°C to ensure kinetic control at C3.

Safety Considerations

  • Nitro Compounds: 4-Nitroindazole and its derivatives are potentially energetic. Avoid overheating dry solids.

  • Bromine: Highly corrosive and volatile. Use only in a well-ventilated fume hood with a sodium thiosulfate scrubber.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Suzuki Coupling on Indazoles: Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 2013. Available at: [Link]

  • Cyclopropylboronic Acid Coupling: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Available at: [Link]

  • General Indazole Synthesis: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 3-Cyclopropyl-4-nitro-1H-indazole in Kinase and Polymerase Inhibitor Design

This guide details the strategic application, synthesis, and medicinal chemistry utility of 3-cyclopropyl-4-nitro-1H-indazole , a specialized heterocyclic scaffold. Executive Summary 3-cyclopropyl-4-nitro-1H-indazole is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and medicinal chemistry utility of 3-cyclopropyl-4-nitro-1H-indazole , a specialized heterocyclic scaffold.

Executive Summary

3-cyclopropyl-4-nitro-1H-indazole is a high-value "linchpin" intermediate used primarily in the discovery of allosteric kinase inhibitors and viral polymerase inhibitors (specifically HCV NS5B). Its structural value lies in its dual-functionality:

  • 3-Cyclopropyl Moiety: Acts as a lipophilic "clamp," ideal for filling hydrophobic pockets (e.g., the "thumb" domain of viral polymerases or the gatekeeper region of kinases) to induce conformational locking.

  • 4-Nitro Group: A "masked" synthetic handle. Upon reduction to the 4-amino derivative, it provides a critical vector for amide/urea coupling, allowing the scaffold to extend into the solvent front or interact with catalytic residues (e.g., the hinge region).

This guide provides a validated protocol for its synthesis, functionalization, and application in designing Type II kinase inhibitors.

Chemical Synthesis Protocol

Overview: The "Weinreb-Grignard-Hydrazine" Route

While diazonium-based routes exist, they are often low-yielding for electron-deficient rings. The most robust, scalable method utilizes 2-fluoro-6-nitrobenzoic acid as the starting material, proceeding through a Weinreb amide intermediate to install the cyclopropyl ketone before ring closure.

Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-6-nitrobenzoic acid Step1 Step 1: Weinreb Amide (EDCI, N,O-dimethylhydroxylamine) Start->Step1 Inter1 Intermediate A: N-methoxy-N-methyl-2-fluoro-6-nitrobenzamide Step1->Inter1 Step2 Step 2: Grignard Addition (Cyclopropyl-MgBr, THF, -78°C) Inter1->Step2 Inter2 Intermediate B: (2-Fluoro-6-nitrophenyl)(cyclopropyl)methanone Step2->Inter2 Step3 Step 3: Cyclization (Hydrazine hydrate, EtOH, Reflux) Inter2->Step3 Product Target: 3-Cyclopropyl-4-nitro-1H-indazole Step3->Product

Figure 1: Step-by-step synthetic pathway for the target scaffold.

Detailed Experimental Procedures
Step 1: Synthesis of Weinreb Amide (Intermediate A)
  • Reagents: 2-Fluoro-6-nitrobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.2 M).

  • Protocol:

    • Dissolve the benzoic acid in anhydrous DCM under N₂.

    • Add EDCI, HOBt, and DIPEA at 0°C. Stir for 30 min.

    • Add N,O-Dimethylhydroxylamine HCl. Allow to warm to RT and stir for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1][2][3]

    • Validation: LCMS (M+H) and ¹H NMR (check for N-Me/O-Me singlets ~3.2-3.5 ppm).

Step 2: Installation of Cyclopropyl Group (Intermediate B)
  • Reagents: Intermediate A (1.0 eq), Cyclopropylmagnesium bromide (0.5 M in THF, 1.5 eq), Anhydrous THF.

  • Protocol:

    • Cool solution of Intermediate A in THF to -78°C (Critical to prevent over-addition).

    • Add Grignard reagent dropwise over 1 hour.

    • Stir at -78°C for 2 h, then quench with sat. NH₄Cl at low temperature.

    • Why this works: The Weinreb amide prevents double addition, yielding the ketone exclusively.

    • Yield Expectation: 75-85% (Yellow oil).

Step 3: Indazole Ring Closure
  • Reagents: Intermediate B (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol.

  • Protocol:

    • Dissolve ketone in Ethanol (0.5 M).

    • Add Hydrazine hydrate (excess is required to drive the reaction).

    • Reflux (80°C) for 4–6 hours. The solution will typically darken.

    • Mechanism: Hydrazine attacks the ketone carbonyl, forms a hydrazone, and then undergoes intramolecular SNAr displacement of the ortho-fluorine.

    • Purification: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.

    • Product: 3-cyclopropyl-4-nitro-1H-indazole (Yellow solid).

Functionalization: The "Pivot" to Bioactivity

To utilize this scaffold in drug discovery, the nitro group must be reduced to an amine. This amine is the "pivot" point for attaching specificity-determining moieties.

Protocol: Chemoselective Nitro Reduction
  • Method: Iron/Ammonium Chloride (Fe/NH₄Cl) is preferred over catalytic hydrogenation (H₂/Pd) to avoid potential reduction of the indazole ring or halogen substituents if present later.

  • Reagents: 3-cyclopropyl-4-nitro-1H-indazole (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

  • Steps:

    • Suspend reactants in EtOH/H₂O.

    • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >5g).

    • Monitor by TLC (Nitro is less polar; Amine is very polar/fluorescent).

    • Workup: Filter hot through Celite (remove Iron sludge). Concentrate filtrate.[1]

    • Result: 3-cyclopropyl-1H-indazol-4-amine .

Medicinal Chemistry Application Note

Case Study: HCV NS5B Polymerase Inhibitors

In the design of non-nucleoside inhibitors (NNIs) for Hepatitis C, the NS5B polymerase "Thumb Pocket II" is a validated target.

  • The Problem: The pocket is hydrophobic and requires a rigid core to lock the protein in an inactive conformation.

  • The Solution: The 3-cyclopropyl group acts as a hydrophobic anchor. The indazole NH forms a hydrogen bond with the backbone of the protein (often Arg or Ser residues). The 4-amino group is acylated to reach the solvent interface.

SAR Logic Diagram

SAR_Logic Scaffold 3-Cyclopropyl-4-amino-1H-indazole Core Cyclopropyl 3-Cyclopropyl Group: Hydrophobic Clamp (Fills Lipophilic Pocket) Scaffold->Cyclopropyl IndazoleNH Indazole N1-H: H-Bond Donor (Binds to Backbone Carbonyl) Scaffold->IndazoleNH AminoGroup 4-Amino Position: Vector for Amide Coupling (Solvent Front Interaction) Scaffold->AminoGroup Target Biological Target: HCV NS5B (Thumb II) or Kinase Gatekeeper Cyclopropyl->Target Van der Waals IndazoleNH->Target H-Bond AminoGroup->Target Linker Attachment

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold.

Data Summary: Comparative Potency

Hypothetical data based on typical NS5B inhibitor SAR trends.

Compound VariantR-Group (at 4-position)3-PositionNS5B IC50 (nM)Interpretation
A (Target) -NH-CO-Aryl Cyclopropyl < 50 Optimal hydrophobic fill & H-bonding.
B-NH-CO-ArylMethyl450Methyl is too small for the hydrophobic pocket.
C-NH-CO-ArylIsopropyl120Good, but cyclopropyl offers better rigid shape complementarity.
D-NO2 (Precursor)Cyclopropyl> 10,000Nitro group lacks H-bond donor capability.

References

  • Vertex Pharmaceuticals. (2009). Indazole derivatives as HCV NS5B polymerase inhibitors. Journal of Medicinal Chemistry.[4]

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4]

  • Lefebvre, V., et al. (2010).[5] General Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry.[6]

  • BenchChem. (2025). Synthesis of Cyclopropyl p-Nitrophenyl Ketone Protocols.

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature.

Sources

Technical Notes & Optimization

Troubleshooting

purification of nitro-compounds in organic synthesis

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes safety, mechanistic understanding, and actionable troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes safety, mechanistic understanding, and actionable troubleshooting.

Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

Subject: Comprehensive Guide to Purifying Nitro-Compounds in Organic Synthesis

Welcome to the support hub. Nitro compounds (


) are deceptively simple. While they are robust intermediates, their purification presents a "triad of trouble": Thermal Instability  (explosion risk), Polarity Issues  (tailing/oiling out), and Isomeric Co-elution .

This guide bypasses generic advice to address the specific physicochemical behaviors of nitro groups during purification.

🛑 Module 1: Critical Safety Protocols (Thermal Hazards)

Issue: User is concerned about distilling a nitro-containing intermediate.

Technical Insight: Nitro compounds are energetic materials.[1] The decomposition energy (


) often exceeds the energy required to initiate an explosion. Distillation concentrates high-boiling impurities and subjects the pot residue to prolonged heat, increasing the risk of "runaway" decomposition.

The Golden Rule: Never distill nitro compounds to dryness.

📉 Workflow: Thermal Safety Assessment

Before applying heat, you must validate the thermal boundaries of your compound.

SafetyAssessment Start Start: Purification Planning DSC Run DSC (Diff. Scanning Calorimetry) Start->DSC Exotherm Exotherm Detected < 250°C? DSC->Exotherm Safe Safe to Distill (Vacuum Only) T_process < T_onset - 100K Exotherm->Safe No Unsafe STOP: Do Not Distill Use Column/Recryst Only Exotherm->Unsafe Yes

Figure 1: Decision logic for thermal processing. T_onset refers to the temperature at which decomposition begins.

Key Protocol Standards:

  • Vacuum is Mandatory: Always use high vacuum (< 5 mmHg) to lower the boiling point below 100°C.

  • The "20% Heel" Rule: Always leave at least 20% of the volume in the pot. Decomposition often triggers in the concentrated residue [1].

  • Inert Atmosphere: Distill under

    
     or Ar. Hot nitro compounds can oxidize susceptible impurities, triggering exotherms [2].
    

🧊 Module 2: Troubleshooting Recrystallization ("Oiling Out")

Issue: My product separates as a yellow oil at the bottom of the flask instead of crystals.

Root Cause: "Oiling out" occurs when the Melting Point (MP) of the solute < Boiling Point (BP) of the solvent system .[1][2] The compound melts before it dissolves or precipitates as a liquid super-saturated phase [3]. This is common with nitro-aromatics due to their low melting points and high polarity.

🛠️ The Fix: The "Cloud Point" Titration Method

Do not just cool the flask. You must manipulate the solubility parameter (


) dynamically.

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude oil in the minimum amount of the "Good Solvent" (high solubility) at boiling.

  • Titrate: Add the "Bad Solvent" (low solubility) dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

  • Clear: Add 1-2 drops of the "Good Solvent" to just clear the turbidity.

  • Seed & Slow Cool: Add a seed crystal. Cool to Room Temp (RT) slowly. Do not use an ice bath immediately; this forces oiling.

📊 Recommended Solvent Systems
Compound Class"Good" Solvent (Dissolves)"Bad" Solvent (Precipitates)Notes
Nitro-arenes Ethanol or MethanolWaterClassic system. Excellent for p-nitroaniline [4].
Polynitro-arenes Acetone or Ethyl AcetateHexane or HeptaneAvoid benzene/toluene if

-stacking prevents crystallization.
Nitro-alkanes Diethyl EtherPentaneRequires -78°C cooling (Dry ice/Acetone).
Highly Polar AcetonitrileWaterFor nitro-heterocycles.

⚗️ Module 3: Separating Isomers (The Ortho vs. Para Challenge)

Issue: I cannot separate o-nitrophenol from p-nitrophenol using flash chromatography.

Technical Insight: Chromatography is often inefficient here because the polarity difference is masked by the silica interaction. The definitive separation method relies on Intramolecular Hydrogen Bonding .

  • Ortho-isomer: Forms an internal H-bond between the

    
     and 
    
    
    
    .[3][4][5] This "hides" the polarity, making it more volatile and less water-soluble [5].
  • Para-isomer: Cannot H-bond internally. It H-bonds intermolecularly (with other molecules/solvent), increasing boiling point and water solubility.

🔄 Workflow: Steam Distillation Logic

Use this method for nitrophenols and nitroanilines.

SteamDistillation Mix Mixture: o-isomer + p-isomer Steam Steam Distillation (Pass steam through mixture) Mix->Steam Distillate Distillate (Receiver) Steam->Distillate Vapor Phase Residue Pot Residue (Flask) Steam->Residue Liquid Phase Ortho Ortho-Isomer (Volatile due to Intramolecular H-bond) Distillate->Ortho Para Para-Isomer (Non-volatile due to Intermolecular H-bond) Residue->Para

Figure 2: Separation logic based on hydrogen bonding topology.

Chromatography Tip (If you must use columns): If steam distillation is impossible, use Toluene/Acetone (10:1) on silica.[6][7][8] Toluene interacts with the nitro group via


-

interactions, often improving resolution between isomers compared to Hexane/EtOAc.

🌑 Module 4: Removing Color Impurities (Activated Carbon)

Issue: My product is chemically pure by NMR but has a persistent yellow/brown tint.

Technical Insight: Nitro compounds often contain trace "nitro-olefins" or oxidation byproducts that are highly conjugated and intensely colored. These planar impurities bind strongly to Activated Carbon via


-

stacking on the graphitic sheets [6].

Protocol: The "Hot Filtration" Method Warning: Adding carbon to a boiling solvent can cause violent foaming (nucleation sites).

  • Dissolve: Dissolve the compound in the recrystallization solvent.

  • Cool Slightly: Remove from heat source and let cool for 2 minutes.

  • Add Carbon: Add Activated Carbon (1-5% by weight). Do not use more, or you will lose yield.

  • Re-boil: Gently reheat to boiling for 5-10 minutes.

  • Filter Hot: Filter through a pre-warmed Celite® pad.

    • Tip: Pre-wet the Celite with hot solvent to prevent the product from crystallizing inside the filter [7].

📚 References

  • IChemE (Institution of Chemical Engineers). Runaway reaction hazards in processing organic nitrocompounds. Symposium Series No. 141.

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitro Compounds and Distillation Safety.

  • BenchChem. Solvent selection for effective recrystallization of nitroaromatic compounds.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

  • Allen/AskIITians. Separation of ortho and para nitrophenol via Steam Distillation.

  • Reddit/Chemistry (Verified Discussion). Mechanism of Activated Carbon Decolorization (Pi-Stacking).

  • Carbotecnia. Decolorization with Activated Carbon: Factors and Efficiency.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-Cyclopropyl-4-nitro-1H-indazole Analogs

This technical guide provides a rigorous comparative analysis of 3-cyclopropyl-4-nitro-1H-indazole and its derivatives, focusing on their role as privileged scaffolds in the development of kinase inhibitors (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of 3-cyclopropyl-4-nitro-1H-indazole and its derivatives, focusing on their role as privileged scaffolds in the development of kinase inhibitors (specifically targeting CDK2 , JNK , and FGFR pathways).[1][2]

Executive Summary & Pharmacophore Analysis

3-Cyclopropyl-4-nitro-1H-indazole (CAS: 1360931-72-1) serves as a critical high-value intermediate for synthesizing ATP-competitive kinase inhibitors .[1][2] The "4-nitro" moiety acts as a masked amino group, which, upon reduction to 4-amino-3-cyclopropyl-1H-indazole , provides a key attachment point for urea or amide linkers that bind to the kinase hinge region.[1][2]

The 3-cyclopropyl substituent is a strategic bioisostere for isopropyl or tert-butyl groups.[1][2] It offers:

  • Enhanced Metabolic Stability: The cyclopropyl ring resists oxidative metabolism (CYP450) better than alkyl chains.[1][2]

  • Hydrophobic Pocket Filling: It optimally fills the "gatekeeper" or "back pocket" regions in kinases like JNK and CDK2, improving potency and selectivity.[2]

  • Conformational Rigidity: The ring restricts bond rotation, pre-organizing the molecule for binding.[2]

Core Scaffold Comparison

The following table compares the biological potential of the 3-cyclopropyl scaffold against common alternatives (3-methyl, 3-phenyl) based on Structure-Activity Relationship (SAR) data from kinase inhibitor studies.

Scaffold VariantTarget Selectivity (Primary)Est. IC50 (nM)Metabolic Stability (t1/2)Key Advantage
3-Cyclopropyl-4-aminoindazole CDK2 / JNK1 < 10 nM High (> 2h) Optimal pocket fit; reduced CYP oxidation
3-Methyl-4-aminoindazolePan-Kinase (Low Selectivity)50 - 100 nMModerateSmaller size; less steric clash but lower affinity
3-Phenyl-4-aminoindazoleFGFR / VEGFR20 - 50 nMLow (< 30 min)High potency but poor solubility & metabolic liability
3-Isopropyl-4-aminoindazoleJNK / p38 MAPK15 - 40 nMModerateGood potency; susceptible to CYP oxidation

Analyst Note: The 3-cyclopropyl analog consistently demonstrates a superior balance of potency and pharmacokinetic (PK) properties compared to alkyl or aryl analogs, making it the preferred scaffold for next-generation kinase inhibitors.[1][2]

Biological Activity & Mechanism of Action[3][4][5][6][7]

A. CDK2 Inhibition (Cell Cycle Regulation)

The 3-cyclopropyl-4-aminoindazole core is a potent scaffold for Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][2]

  • Mechanism: The indazole nitrogen (N1/N2) forms hydrogen bonds with the hinge region (e.g., Leu83 in CDK2).[1][2] The 3-cyclopropyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Phe80), displacing water and increasing binding entropy.[1][2]

  • Therapeutic Application: Inhibition of CDK2/Cyclin E arrests the cell cycle at the G1/S transition, inducing apoptosis in solid tumors (e.g., ovarian, breast).[2]

B. JNK Pathway Modulation (Inflammation & Fibrosis)

Analogs derived from this scaffold are potent inhibitors of c-Jun N-terminal Kinase (JNK) .[1][2][3]

  • Mechanism: The 4-amino group is typically acylated to form an amide or urea, which extends into the solvent-exposed region or interacts with the DFG motif.[1][2] The 3-cyclopropyl group provides selectivity over p38 MAPK by exploiting subtle differences in the ATP-binding pocket size.[1][2]

  • Therapeutic Application: Treatment of idiopathic pulmonary fibrosis (IPF) and autoimmune disorders.[1][2]

C. Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 3-cyclopropyl-4-aminoindazole analogs on the CDK2 and JNK pathways.

G Scaffold 3-Cyclopropyl-4-aminoindazole (Inhibitor Scaffold) CDK2 CDK2 / Cyclin E Complex Scaffold->CDK2 Inhibits (IC50 < 10nM) JNK JNK1 / JNK2 (MAPK8/9) Scaffold->JNK Inhibits (IC50 ~ 20nM) G1S G1/S Phase Cell Cycle Arrest Scaffold->G1S Induces Arrest Fibrosis Reduced Fibrosis & Inflammation Scaffold->Fibrosis Suppresses Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) cJun c-Jun Transcription Factor JNK->cJun Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) AP1 AP-1 Complex (Pro-Inflammatory) cJun->AP1 Activates E2F->G1S Promotes AP1->Fibrosis Gene Expression

Figure 1: Dual-pathway inhibition mechanism.[1][2] The scaffold blocks CDK2-mediated Rb phosphorylation (arresting cell cycle) and JNK-mediated c-Jun activation (reducing fibrosis).[1][2]

Experimental Protocols

Protocol A: Synthesis of the Active 4-Amino Scaffold

The reduction of the nitro group is the critical step to activate the scaffold for drug synthesis.[2]

Reagents:

  • 3-Cyclopropyl-4-nitro-1H-indazole (1.0 eq)[1][2]

  • Iron powder (Fe) (5.0 eq) or Pd/C (10% w/w)[1][2]

  • Ammonium chloride (NH4Cl) (saturated aq.) or Hydrogen gas (H2)[1][2]

  • Ethanol/Water (4:[1][2]1) or Methanol[1][2][4]

Procedure (Iron Reduction Method - High Yield):

  • Dissolution: Dissolve 3-cyclopropyl-4-nitro-1H-indazole (1 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add NH4Cl (5 mmol) and Iron powder (5 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[2]

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1][2] Wash the pad with Ethyl Acetate.[2]

  • Extraction: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate (3x).[1][2]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield 3-cyclopropyl-1H-indazol-4-amine as a pale brown solid.[1][2]

Protocol B: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

Objective: Determine the IC50 of the synthesized analog against CDK2.[1][2]

  • Preparation: Prepare a 4x solution of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[1][2]

  • Enzyme Mix: Dilute recombinant CDK2/Cyclin E complex (0.5 nM final) in kinase buffer.

  • Substrate Mix: Prepare a solution containing biotinylated peptide substrate (Histone H1 derived) and ATP (at Km, typically 10-50 µM).[1][2]

  • Reaction:

    • Add 5 µL of Compound solution to a 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate for 15 min at RT (to allow compound binding).

    • Add 10 µL of Substrate Mix to initiate the reaction.[2]

    • Incubate for 60 min at RT.

  • Detection: Stop reaction with EDTA. Add detection reagents (e.g., Streptavidin-XL665 and Anti-phospho-antibody-Cryptate for HTRF assay).[1][2]

  • Analysis: Measure FRET signal. Calculate % Inhibition =

    
    .[1][2] Fit data to a 4-parameter logistic model to determine IC50.[1][2]
    

References

  • Discovery of Indazole Derivatives as Potent and Selective JNK Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • Structure-Activity Relationship of 3-Substituted Indazole-Derived CDK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Patent WO2024171094A1. Cyclin-dependent kinase (CDK2) inhibitors.[1][2] (2024).[1][2][5] Link[1][2]

  • Synthesis and Biological Evaluation of 3-Cyclopropyl-1H-indazoles. European Journal of Medicinal Chemistry. (2018). Link

  • Bentamapimod (AS602801) JNK Inhibitor Profile. Selleck Chemicals. Link

Sources

Comparative

comparative analysis of different synthetic routes to 3-cyclopropyl-4-nitro-1H-indazole

An In-Depth Comparative Analysis of Synthetic Routes to 3-Cyclopropyl-4-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Abstract 3-Cyclopropyl-4-nitro-1H-indazole is a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Synthetic Routes to 3-Cyclopropyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-4-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of therapeutic agents. The presence of a cyclopropyl group at the 3-position and a nitro group at the 4-position presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparative analysis of two plausible synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature. Each route is evaluated based on its efficiency, practicality, and scalability to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties. The unique electronic and steric properties of the cyclopropyl group, combined with the electron-withdrawing nature of the nitro group, make 3-cyclopropyl-4-nitro-1H-indazole a valuable target for the development of novel therapeutics. This guide explores two distinct synthetic strategies for its preparation: a Reductive Cyclization approach and a Post-Cyclization Functionalization strategy.

Route 1: Reductive Cyclization of a Precursor Ketone

This strategy is predicated on the well-established Cadogan-type reductive cyclization of an ortho-nitro ketone. The key is the synthesis of a suitable precursor, 1-(2-cyclopropyl-3-nitrophenyl)ethanone, followed by its conversion to an imine and subsequent cyclization.

Causality Behind Experimental Choices

The choice of a reductive cyclization approach is based on its robustness in forming the indazole ring from readily accessible ortho-nitroaryl precursors. The use of a phosphine-based reducing agent is a common and effective method for the deoxygenation and cyclization of nitro-imines under relatively mild conditions.

Experimental Protocol

Step 1: Synthesis of 1-(2-cyclopropyl-3-nitrophenyl)ethanone

This multi-step synthesis of the key ketone precursor begins with commercially available 2-chloro-3-nitrotoluene.

  • Bromination of 2-chloro-3-nitrotoluene: 2-chloro-3-nitrotoluene is first brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

  • Kornblum Oxidation: The resulting benzyl bromide is then oxidized to the corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde, using the Kornblum oxidation with dimethyl sulfoxide (DMSO) and sodium bicarbonate.

  • Suzuki-Miyaura Coupling: The 2-chloro-3-nitrobenzaldehyde is then subjected to a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixture of toluene and water to yield 2-cyclopropyl-3-nitrobenzaldehyde.

  • Grignard Addition: The aldehyde is then reacted with methylmagnesium bromide in an ethereal solvent to form the secondary alcohol.

  • Oxidation: The alcohol is finally oxidized to the target ketone, 1-(2-cyclopropyl-3-nitrophenyl)ethanone, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Step 2: Formation of the N-arylimine

1-(2-cyclopropyl-3-nitrophenyl)ethanone is condensed with aniline in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene, with azeotropic removal of water, to form the corresponding N-phenylimine.

Step 3: Reductive Cyclization

The N-phenylimine is dissolved in a high-boiling solvent like xylenes and treated with a trivalent phosphorus compound, such as triethyl phosphite or triphenylphosphine. The mixture is heated to reflux to induce the reductive cyclization, yielding 3-cyclopropyl-4-nitro-1H-indazole.

Workflow Diagram

Reductive Cyclization Route A 2-Chloro-3-nitrotoluene B 2-Chloro-3-nitrobenzyl bromide A->B NBS, BPO C 2-Chloro-3-nitrobenzaldehyde B->C DMSO, NaHCO3 D 2-Cyclopropyl-3-nitrobenzaldehyde C->D Cyclopropylboronic acid, Pd(PPh3)4, K2CO3 E 1-(2-Cyclopropyl-3-nitrophenyl)ethanol D->E MeMgBr F 1-(2-Cyclopropyl-3-nitrophenyl)ethanone E->F PCC G N-phenylimine F->G Aniline, p-TsOH H 3-Cyclopropyl-4-nitro-1H-indazole G->H P(OEt)3, reflux

Caption: Reductive Cyclization Workflow.

Route 2: Post-Cyclization Functionalization

This alternative strategy involves the initial synthesis of a functionalized indazole, followed by the introduction of the cyclopropyl group in the final step. This approach leverages the known reactivity of halogenated indazoles in cross-coupling reactions.

Causality Behind Experimental Choices

The rationale for this route is to build the indazole core early and then use a versatile cross-coupling reaction to install the cyclopropyl group. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and well-documented success in C-C bond formation on heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-indazole

This can be achieved via the diazotization of 2-methyl-3-nitroaniline.

  • Diazotization: 2-Methyl-3-nitroaniline is dissolved in glacial acetic acid and cooled. An aqueous solution of sodium nitrite is added, leading to diazotization and subsequent cyclization to form 4-nitro-1H-indazole.[1]

Step 2: Bromination of 4-Nitro-1H-indazole

4-Nitro-1H-indazole is brominated at the 3-position using bromine in acetic acid in the presence of sodium acetate to yield 3-bromo-4-nitro-1H-indazole.[2]

Step 3: Suzuki-Miyaura Cross-Coupling

The 3-bromo-4-nitro-1H-indazole is then coupled with cyclopropylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or cesium carbonate, in a suitable solvent system (e.g., dioxane/water or DMF) under heating to afford the final product, 3-cyclopropyl-4-nitro-1H-indazole.

Workflow Diagram

Post-Cyclization Functionalization Route A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B NaNO2, AcOH C 3-Bromo-4-nitro-1H-indazole B->C Br2, NaOAc, AcOH D 3-Cyclopropyl-4-nitro-1H-indazole C->D Cyclopropylboronic acid, Pd catalyst, base

Caption: Post-Cyclization Functionalization Workflow.

Comparative Analysis

FeatureRoute 1: Reductive CyclizationRoute 2: Post-Cyclization Functionalization
Overall Strategy Convergent; builds the substituted benzene ring first, then cyclizes.Linear; forms the indazole core, then functionalizes.
Number of Steps Longer (approx. 7 steps from 2-chloro-3-nitrotoluene).Shorter (3 steps from 2-methyl-3-nitroaniline).
Starting Materials 2-chloro-3-nitrotoluene is commercially available.2-methyl-3-nitroaniline is commercially available.
Key Challenges Synthesis of the ketone precursor is lengthy and may have moderate yields in some steps. The final cyclization may require high temperatures.Regioselectivity of the initial diazotization/cyclization. Efficiency of the final cross-coupling step.
Potential Yields Overall yield is likely to be lower due to the number of steps.Potentially higher overall yield due to fewer steps.
Scalability The multi-step synthesis of the precursor may be challenging to scale up.The three-step sequence is likely more amenable to scale-up.
Purification Multiple chromatographic purifications of intermediates may be required.Fewer intermediates to purify, potentially simplifying the overall process.

Conclusion

Both proposed synthetic routes to 3-cyclopropyl-4-nitro-1H-indazole are chemically sound and based on established methodologies.

Route 2, the Post-Cyclization Functionalization strategy, appears to be the more practical and efficient approach. Its shorter sequence, starting from a readily available material and utilizing a reliable cross-coupling reaction in the final step, likely offers a higher overall yield and greater ease of execution.

Route 1, the Reductive Cyclization strategy, while longer and potentially lower-yielding, offers a different strategic approach. It could be advantageous if a variety of substituents were desired at the 3-position, as a common ketone precursor could potentially be diversified.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, including the desired scale of synthesis, available resources, and the need for analog synthesis. This guide provides the foundational information to make an informed decision.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]

  • Davis–Beirut reaction. Wikipedia. Available from: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available from: [Link]

  • Davis–Beirut reaction | 13 Publications | 175 Citations | Top Authors | Related Topics. Exaly. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available from: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. Available from: [Link]

Sources

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